molecular formula C₃₁H₄₀O₂ B1154641 6Z-Vitamin K2

6Z-Vitamin K2

Cat. No.: B1154641
M. Wt: 444.65
Attention: For research use only. Not for human or veterinary use.
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Description

6Z-Vitamin K2 is a chemical form of Vitamin K2, specifically a menaquinone, characterized by its specific cis (Z) configuration at the 6th position of its isoprenoid side chain. This high-purity compound, with the molecular formula C31H40O2 and a molecular weight of 444.65 g/mol, is supplied as a research chemical for use in biochemical and physiological studies . As a member of the vitamin K family, its primary established mechanism of action is as an essential cofactor for the enzyme γ-glutamyl carboxylase, which activates vitamin K-dependent proteins by converting specific glutamate residues to gamma-carboxyglutamate (Gla) . This action is fundamental to its role in regulating calcium metabolism. Researchers utilize 6Z-Vitamin K2 to investigate its potential functions in two key areas: the inhibition of vascular calcification by activating Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification, and the promotion of bone formation and mineralization through the activation of osteocalcin in osteoblasts . Preclinical research also suggests broader biological roles, including modulating mitochondrial function and acting as a transcriptional regulator . This product is intended for laboratory research purposes only and must be stored at 2-8°C. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C₃₁H₄₀O₂

Molecular Weight

444.65

Synonyms

2-Methyl-3-((2E,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione;  6Z-Vitamin K2(20)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 6Z-Menaquinone-7 Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (MK-7), a vital form of vitamin K2, is distinguished by its all-trans isoprenoid side chain, which is crucial for its biological activity in processes such as blood coagulation and bone metabolism. However, the presence of geometric isomers, particularly those with cis (Z) double bonds, can arise during chemical synthesis or degradation, rendering the molecule biologically inactive. This guide provides a comprehensive technical overview of the 6Z-menaquinone-7 isomer, focusing on its molecular structure, biosynthesis, and analytical characterization. We will delve into the causality behind experimental choices for isomer separation and identification, providing field-proven insights for researchers in drug development and nutritional science. This document serves as a self-validating system, with protocols and mechanistic claims supported by authoritative sources.

Introduction: The Significance of Stereochemistry in Menaquinone-7 Function

Vitamin K2, in the form of menaquinone-7 (MK-7), has garnered significant attention for its superior bioavailability and prolonged half-life compared to other K vitamins.[1][2] Its primary role is as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of vitamin K-dependent proteins involved in calcium homeostasis.[3] The molecular structure of MK-7 consists of a 2-methyl-1,4-naphthoquinone ring and a C3-position isoprenoid side chain with seven isoprene units.[4]

The biological efficacy of MK-7 is intrinsically linked to the stereochemistry of its isoprenoid side chain. The naturally occurring and biologically active form is the all-trans isomer, where all seven double bonds in the side chain have an E configuration.[5][6] This linear conformation is critical for proper interaction with its target enzymes. In contrast, isomers containing one or more cis (Z) double bonds, such as the 6Z-menaquinone-7 isomer, exhibit a bent or kinked structure that significantly diminishes or abolishes their biological activity.[7][8] The presence of these inactive isomers in MK-7 preparations, often as byproducts of chemical synthesis or due to degradation from light exposure, is a critical quality control parameter in the pharmaceutical and nutraceutical industries.[9][10]

This guide will specifically focus on the 6Z-menaquinone-7 isomer, providing a detailed examination of its molecular characteristics and the analytical methodologies required for its identification and quantification.

Molecular Structure and Physicochemical Properties of 6Z-Menaquinone-7

The defining feature of the 6Z-menaquinone-7 isomer is the presence of a cis (Z) configuration at the double bond of the sixth isoprene unit in the side chain. This seemingly subtle change has a profound impact on the molecule's three-dimensional structure.

Conformational Analysis

While the all-trans isomer of MK-7 possesses a linear and extended conformation, the introduction of a Z-double bond at the sixth position induces a significant bend in the isoprenoid tail. This kinked structure disrupts the molecule's ability to fit into the active site of γ-glutamyl carboxylase, thereby explaining its lack of biological activity.

Currently, a specific X-ray crystal structure for the 6Z-menaquinone-7 isomer is not publicly available. However, computational modeling and data from related molecules suggest a significant deviation from the linear geometry of the all-trans form.

Spectroscopic Properties

The differentiation between all-trans and cis isomers of MK-7 relies heavily on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the stereochemistry of menaquinone isomers. The chemical shifts of protons and carbons adjacent to the double bonds are particularly sensitive to the cis or trans configuration. In the case of a Z-isomer, the methyl protons of the isoprene unit with the cis double bond typically exhibit a downfield shift compared to the corresponding methyl protons in a trans configuration. A study by Sitkowski et al. (2020) successfully identified an (E,Z3,E2,ω)-menaquinone-7 isomer using multidimensional NMR techniques, demonstrating the utility of this approach in pinpointing the location of the Z-double bond.[11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is instrumental in identifying menaquinone isomers. While both cis and trans isomers have the same molecular weight and will produce the same molecular ion peak, their fragmentation patterns can sometimes offer clues to their structure. However, it has been noted that both cis and trans isomers of menaquinones often undergo identical fragmentation.[2][12] Therefore, MS is most powerful when used in conjunction with a chromatographic method that can separate the isomers prior to detection.

Property Value Reference
Molecular Formula C46H64O2[13]
Molecular Weight 649.0 g/mol [13]
IUPAC Name (all-trans) 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione[13]

Biosynthesis and Origins of 6Z-Menaquinone-7

The biosynthesis of menaquinones in bacteria is a well-characterized process that typically yields the all-trans isomer. The formation of cis isomers is generally not a result of the natural enzymatic pathway but rather a consequence of chemical synthesis or post-biosynthetic modifications.

The Bacterial Menaquinone Biosynthesis Pathway

The biosynthesis of the menaquinone backbone proceeds via the shikimate pathway, while the isoprenoid side chain is synthesized through the methylerythritol phosphate (MEP) pathway. The key enzyme responsible for the elongation of the isoprenoid chain is heptaprenyl diphosphate synthase. This enzyme catalyzes the sequential addition of isopentenyl diphosphate (IPP) to farnesyl diphosphate (FPP) with trans stereochemistry, resulting in the formation of all-trans-heptaprenyl diphosphate.[14] This all-trans side chain is then attached to the menaquinone precursor, 1,4-dihydroxy-2-naphthoate, by the enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA).[1][15]

Menaquinone-7 Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate MEP MEP Pathway FPP Farnesyl-PP MEP->FPP IPP Isopentenyl-PP MEP->IPP DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA men genes DMK7 Demethylmenaquinone-7 DHNA->DMK7 MenA HeptaprenylPP all-trans-Heptaprenyl-PP FPP->HeptaprenylPP Heptaprenyl diphosphate synthase IPP->HeptaprenylPP HeptaprenylPP->DMK7 MK7 all-trans-Menaquinone-7 DMK7->MK7 MenG (Methyltransferase)

Caption: Simplified overview of the all-trans-Menaquinone-7 biosynthetic pathway.

Formation of the 6Z Isomer

The enzymatic machinery in bacteria is highly specific for the synthesis of the all-trans isoprenoid chain. Therefore, the presence of the 6Z-menaquinone-7 isomer is a strong indicator of either:

  • Chemical Synthesis: Many synthetic routes for menaquinone-7 can lead to the formation of a mixture of geometric isomers, including those with cis double bonds.[3][9]

  • Photoisomerization: Exposure to light, particularly UV radiation, can induce the isomerization of the double bonds in the isoprenoid side chain, converting the all-trans form to various cis isomers.[7][9]

Analytical Methodologies for Isomer Separation and Identification

The accurate quantification of the all-trans MK-7 content and the identification of cis isomers are critical for quality control. The following protocols outline the key experimental workflows.

Experimental Workflow for Isomer Analysis

MK7 Isomer Analysis Workflow SamplePrep Sample Preparation (Extraction) HPLC HPLC Separation (Argentation or Cholesteryl Column) SamplePrep->HPLC Detection Detection (UV/DAD, MS) HPLC->Detection NMR NMR Analysis (1D and 2D NMR) HPLC->NMR Fraction Collection Quantification Quantification Detection->Quantification NMR->Quantification

Caption: A typical experimental workflow for the separation and identification of MK-7 isomers.

Detailed Experimental Protocols

Protocol 1: Extraction of Menaquinone-7 from a Sample Matrix

  • Homogenization: Homogenize the sample (e.g., dietary supplement, fermented food) in a suitable organic solvent. A common choice is a mixture of isopropanol and hexane.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction to partition the lipophilic menaquinones into the organic phase.

  • Evaporation: Evaporate the organic solvent under a stream of nitrogen to concentrate the extract.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent HPLC analysis (e.g., methanol/tetrahydrofuran).

Causality: The choice of a non-polar solvent system is dictated by the lipophilic nature of menaquinone-7. Evaporation under nitrogen minimizes oxidation of the analyte.

Protocol 2: HPLC Separation of Menaquinone-7 Isomers

  • Column Selection: Utilize a stationary phase with high shape selectivity for geometric isomers. Argentation (silver-ion) chromatography columns or cholesteryl-derivatized silica columns are highly effective.[16][17]

  • Mobile Phase: An isocratic or gradient elution with a mobile phase typically consisting of a mixture of methanol, ethanol, and water is employed.[7]

  • Detection: Use a UV-Vis detector (Diode Array Detector - DAD) set at approximately 248 nm for quantification. For structural confirmation, couple the HPLC system to a high-resolution mass spectrometer.[2]

Causality: Argentation chromatography relies on the reversible interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the isoprenoid chain. This interaction is sensitive to the geometry of the double bond, allowing for the separation of cis and trans isomers. Cholesteryl columns provide stereoselective interactions that also facilitate isomer separation.

Protocol 3: NMR for Structural Elucidation

  • Fraction Collection: Collect the separated isomer fractions from the HPLC.

  • Sample Preparation: Evaporate the solvent and dissolve the purified isomer in a deuterated solvent (e.g., CDCl3).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.[11]

Causality: 2D NMR techniques are essential for unambiguously assigning the complex spectra of menaquinone-7 and determining the precise location of the Z-double bond through the analysis of through-bond correlations.

Biological Implications of 6Z-Menaquinone-7

The current body of scientific literature consistently demonstrates that cis isomers of menaquinone-7 are biologically inactive or have significantly reduced activity compared to the all-trans form.[5][7][8]

  • Lack of Carboxylation Activity: The primary function of MK-7 is to act as a cofactor for γ-glutamyl carboxylase. The bent structure of the 6Z-isomer prevents it from effectively binding to the enzyme's active site, thus inhibiting the carboxylation and activation of vitamin K-dependent proteins. A study by Cirilli et al. (2022) showed that while trans-MK-7 effectively restored carboxylation in warfarin-treated cells, the cis isomer had minimal activity.[8]

  • No Known Alternative Functions: There is currently no evidence to suggest that the 6Z-menaquinone-7 isomer has any alternative biological functions or that it can be converted to the all-trans form in vivo.

  • Potential for Competitive Inhibition: While not extensively studied, the possibility exists that high concentrations of inactive cis isomers could act as competitive inhibitors for the binding of the active all-trans form to its target enzymes or transport proteins. Further research is needed to explore this possibility.

Conclusion and Future Perspectives

The 6Z-menaquinone-7 isomer represents a biologically inactive form of vitamin K2 that can compromise the efficacy of therapeutic and nutritional products. A thorough understanding of its molecular structure and the analytical methods for its detection is paramount for researchers, scientists, and professionals in drug development. The methodologies outlined in this guide, from extraction and chromatographic separation to spectroscopic elucidation, provide a robust framework for the quality control of menaquinone-7.

Future research should focus on obtaining a definitive 3D structure of the 6Z-isomer through X-ray crystallography to further elucidate its conformational properties. Additionally, more in-depth studies on the potential for cis isomers to interfere with the biological actions of the all-trans form would be of significant value to the scientific community.

References

  • Saito, Y., & Ogura, K. (1981). Biosynthesis of menaquinones. Enzymatic prenylation of 1,4-dihydroxy-2-naphthoate by Micrococcus luteus membrane fractions. The Journal of Biochemistry, 89(5), 1445–1452.
  • Bus, K., Sitkowski, J., Bocian, W., Zmysłowski, A., Bienert, A., & Szterk, A. (2022). Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance. Food Chemistry, 368, 130890.
  • Takahashi, I., Ogura, K., & Seto, S. (1980). Heptaprenyl pyrophosphate synthetase from Bacillus subtilis. The Journal of Biological Chemistry, 255(10), 4539–4543.
  • Sitkowski, J., Bus, K., Bocian, W., Zmysłowski, A., & Szterk, A. (2020). The application of multidimensional NMR analysis to cis/trans isomers study of menaquinone-7 (vitamine K2MK-7), identification of the (E,Z3,E2,ω). Magnetic Resonance in Chemistry, 58(11), 1085–1094.
  • Szterk, A., Zmysłowski, A., & Bus, K. (2018). Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Food Chemistry, 243, 403–409.
  • Lal, N., & Berenjian, A. (2020). Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? Applied Microbiology and Biotechnology, 104(7), 2765–2776.
  • Bus, K., Sitkowski, J., Bocian, W., Zmysłowski, A., Bienert, A., & Szterk, A. (2022).
  • Szterk, A., Zmysłowski, A., Bus, K., & Ofiara, K. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056.
  • Shineberg, B., & Young, I. G. (1976). Biosynthesis of bacterial menaquinones: the membrane-associated 1,4-dihydroxy-2-naphthoate octaprenyltransferase of Escherichia coli. Biochemistry, 15(13), 2754–2758.
  • Lowenthal, J., & Rivera, A. (1979). The studies conducted by Lowenthal and Rivera (1979) demonstrated that the cis forms of vitamin K have 1% of the biological activity of the trans form. Journal of Pharmacology and Experimental Therapeutics, 209(3), 330-335.
  • Lal, N., Seifan, M., & Berenjian, A. (2023). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. Processes, 11(6), 1816.
  • Zhang, Y. W., Koyama, T., & Ogura, K. (1997). Site-Directed Mutagenesis of the Conserved Residues in Component I of Bacillus subtilis Heptaprenyl Diphosphate Synthase. Biochemistry, 36(44), 13411–13420.
  • Szterk, A., Zmysłowski, A., & Bus, K. (2017). Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Food Chemistry, 243, 403-409.
  • Koike-Takeshita, A., Koyama, T., & Ogura, K. (1995). Intersubunit structure within heterodimers of medium-chain prenyl diphosphate synthases. Formation of a hybrid-type heptaprenyl diphosphate synthase. The Journal of Biological Chemistry, 270(31), 18396–18400.
  • Wikipedia. (n.d.). Heptaprenyl diphosphate synthase. Retrieved from [Link]

  • Szterk, A., Zmysłowski, A., Bus, K., & Ofiara, K. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056.
  • IUBMB. (n.d.). EC 2.1.1.163. In Enzyme Nomenclature. Retrieved from [Link]

  • Szterk, A., Zmysłowski, A., Bus, K., & Ofiara, K. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056.
  • PubChem. (n.d.). Menaquinone 7. In PubChem Compound Summary for CID 5287554. Retrieved from [Link].

  • Ghadwal, R. S., & Brown, A. K. (2018). Last three steps of menaquinone biosynthesis in mycobacteria. MenA adds a polyprenol such as nonaprenol to 1,4-dihydroxy-2-naphthoic acid forming DMK-9. MenG methylates the polar ring resulting in MK-9. MenJ reduces one C = C bond of the second prenyl group to form the mature MK-9 (II-H2). Journal of Biological Chemistry, 293(12), 4448-4460.
  • Lal, N., & Berenjian, A. (2020). The chemical structure of cis and trans MK-7 isomers. Applied Microbiology and Biotechnology, 104(7), 2765-2776.
  • Lu, H., & Tonge, P. J. (2018). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. RSC Medicinal Chemistry, 9(4), 438-455.
  • Shutterstock. (n.d.). Menaquinone Mk7 Molecular Structure 3d Model. Retrieved from [Link]

  • Bus, K., et al. (2022). Silver-Mediated Separations: A Comprehensive Review on - Advancements of Argentation Chromatography, Facilitated.
  • Lal, N., & Berenjian, A. (2020). Chemical structure of cis and trans MK-7 isomers. Applied Microbiology and Biotechnology, 104(7), 2765-2776.
  • Mahdinia, E., Demirci, A., & Berenjian, A. (2019). Menaquinone-7 (MK-7) chemical structure. Applied Microbiology and Biotechnology, 103(17), 6917-6931.
  • Li, Z. H., et al. (2021). The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection. mBio, 12(5), e01833-21.
  • Møller, M. (2015). 3D model of all-trans MK-7. Atoms: black = oxygen, grey = carbon, white = hydrogen. PharmaNutrition, 3(4), 122-129.
  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. In Organic Chemistry Data & Info. Retrieved from [Link]

  • USP. (n.d.). Menaquinone 7. In USP-NF.
  • Cirilli, I., et al. (2022). Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers. Journal of Cellular and Molecular Medicine, 26(11), 3129-3138.
  • LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. In CH 335-336. Retrieved from [Link]

  • Cirilli, I., et al. (2022). Carboxylative efficacy of Trans and Cis MK7 and comparison with other vitamin K isomers. Journal of Cellular and Molecular Medicine, 26(11), 3129-3138.
  • Bruker. (n.d.). Basic 2D NMR experiments.
  • Gnosis by Lesaffre. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829.

Sources

Isomeric Purity in Vitamin K2 Therapeutics: The Critical Impact of the 6Z-Isomer on Pharmacokinetics and Carboxylation Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Vitamin K2 (Menaquinone-7) therapeutics, isomeric purity is not merely a quality control metric—it is the determinant of biological efficacy.[1] Natural Vitamin K2 exists exclusively in the all-trans configuration.[1][2] However, chemical synthesis and unstable fermentation processes frequently yield the 6Z-isomer (cis-isomer) as a significant impurity.

This guide delineates the mechanistic failure of the 6Z-isomer. Unlike the linear all-trans MK-7, the 6Z-isomer possesses a "bent" geometry that sterically hinders binding to the cofactor site of


-glutamyl carboxylase (GGCX) . Consequently, the 6Z-isomer exhibits negligible biological activity, fails to activate Vitamin K-Dependent Proteins (VKDPs) such as Osteocalcin and Matrix Gla Protein (MGP), and demonstrates altered pharmacokinetics.

For researchers and drug developers, ensuring <2% 6Z-isomer content (per USP standards) is critical. This document provides the structural justification, mechanistic evidence, and validated analytical protocols required to secure high-efficacy MK-7 formulations.

Structural Biochemistry: The Geometry of Efficacy

Menaquinone-7 (MK-7) consists of a naphthoquinone ring and a hydrophobic side chain comprising seven isoprene units. The biological activity of MK-7 is strictly dependent on the configuration of the double bonds within this side chain.

  • All-Trans (E-isomer): The aliphatic side chain extends in a linear, rigid conformation. This linearity is essential for deep insertion into the lipophilic binding pocket of transport lipoproteins (LDL/VLDL) and the transmembrane enzyme GGCX.

  • 6Z-Isomer (Cis-isomer): A cis configuration at the 6th carbon position introduces a 60-degree "kink" or bend in the chain. This steric deformation prevents the molecule from aligning correctly within the enzyme's active site.

Table 1: Physicochemical Comparison of MK-7 Isomers
FeatureAll-Trans MK-7 (Bioactive)6Z-Cis MK-7 (Impurity)
Molecular Geometry Linear, planar alignmentBent, steric hindrance at C6
Lipoprotein Binding High affinity (Core integration)Low affinity (Surface/Loose)
Enzymatic Fit (GGCX) Perfect "Lock and Key" fitSteric clash; fails to bind
Biological Activity 100% (Reference Standard)< 1% (Negligible)
Half-Life Long (~72 hours)Rapid clearance

Mechanism of Action: The GGCX Cofactor Failure

The primary function of Vitamin K2 is to serve as a cofactor for


-glutamyl carboxylase (GGCX) , an endoplasmic reticulum enzyme. GGCX converts glutamate (Glu) residues into 

-carboxyglutamate (Gla) residues in VKDPs.[3][4][5] This carboxylation gives proteins their calcium-binding ability.[6]
The Mechanistic Blockage

Recent structural biology data suggests that the GGCX enzyme relies on a hydrophobic tunnel to accommodate the isoprenoid tail of Vitamin K.

  • Binding: The all-trans tail anchors the quinone head group adjacent to the catalytic base (likely Lys218) required for oxidation.

  • The 6Z Failure: The bent shape of the 6Z-isomer prevents the tail from fully threading into this hydrophobic tunnel. Consequently, the quinone head cannot reach the catalytic site, rendering the molecule catalytically inert. The cycle halts, and VKDPs remain uncarboxylated (inactive).

Visualization: The Vitamin K Cycle & 6Z Inhibition

The following diagram illustrates the standard Vitamin K cycle and the specific point where the 6Z-isomer fails to function.

G cluster_cycle Vitamin K Cycle (ER Membrane) KH2 Vit K Hydroquinone (Reduced Form) KO Vit K Epoxide (Oxidized Form) KH2->KO Oxidation (GGCX) GGCX Enzyme: GGCX (Gamma-Glutamyl Carboxylase) KH2->GGCX Cofactor Binding K Vitamin K Quinone KO->K Recycling (VKORC1) K->KH2 Reduction (VKORC1) VKOR Enzyme: VKORC1 (Reductase) Substrate Glu-Protein (Inactive) Product Gla-Protein (Active/Ca2+ Binding) Substrate->Product Carboxylation Impurity 6Z-Isomer Impurity Impurity->GGCX Steric Clash (No Binding)

Figure 1: The Vitamin K Cycle.[3][7] The 6Z-isomer (black hexagon) fails to bind to GGCX due to steric hindrance, preventing the conversion of Glu-proteins to active Gla-proteins.

Pharmacokinetics and Bioavailability[2][6]

Beyond enzymatic failure, the 6Z-isomer compromises the pharmacokinetic profile of the drug product.

Lipoprotein Transport

Vitamin K2 is transported in the blood primarily by LDL and VLDL cholesterol.

  • Mechanism: The linear all-trans chain intercalates between the phospholipid tails of the lipoprotein core.

  • 6Z Impact: The bent chain of the 6Z-isomer disrupts this packing. It is either excluded from the lipoprotein or loosely bound to the surface.

  • Result: Surface-bound isomers are rapidly cleared by the liver or degraded, leading to a drastically reduced half-life compared to the 72+ hour half-life of all-trans MK-7.

Analytical Protocols: Validating Isomeric Purity

Standard C18 HPLC methods often fail to separate the 6Z-isomer from the all-trans peak, leading to "false positive" potency results. C30 Stationary Phases are mandatory for accurate resolution due to their shape selectivity.

Protocol: High-Resolution Isomer Separation via HPLC

Objective: Quantify all-trans MK-7 and detect 6Z-cis impurities. Scope: Raw material qualification and finished product stability testing.

1. System Parameters
  • Instrument: HPLC with UV/DAD or UPLC.

  • Column: C30 (Triacontyl) bonded silica (e.g., YMC Carotenoid or Thermo Accucore C30). Note: C18 is insufficient for baseline resolution of isomers.

  • Dimensions: 4.6 x 250 mm, 3 µm or 5 µm particle size.[8]

  • Temperature: 20°C - 25°C (Temperature control is critical; higher temps reduce resolution).

  • Detection: UV at 248 nm (absorption maximum) or 270 nm.

2. Reagents & Mobile Phase
  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: Methyl tert-butyl ether (MTBE) or Isopropanol.

  • Isocratic Mode: Typical ratio 95:5 (MeOH:MTBE). Adjust based on column retention.

  • Flow Rate: 1.0 mL/min.

3. Sample Preparation (Crucial Step)
  • Light Protection: Vitamin K2 is highly photosensitive. All steps must be performed under amber light.

  • Extraction: Dissolve sample in 2-propanol or n-hexane. Avoid aggressive sonication which can induce heat-based isomerization.

4. Acceptance Criteria (USP/FCC Alignment)
  • Resolution (Rs): > 1.5 between 6Z-cis and all-trans peaks.[9]

  • Purity Limit: All-trans MK-7 must be ≥ 98.0%.

  • Impurity Limit: 6Z-cis isomer must be ≤ 2.0%.[10]

Visualization: Analytical Decision Workflow

Analysis Start Sample Intake (Raw Material) Prep Sample Prep (Amber Light) Start->Prep Choice Column Selection Prep->Choice C18 C18 Column Choice->C18 Standard C30 C30 Column (Shape Selective) Choice->C30 Recommended ResultBad Co-elution (False Potency) C18->ResultBad ResultGood Isomer Separation (True Purity) C30->ResultGood Action Quantify 6Z (Limit < 2%) ResultGood->Action

Figure 2: Analytical workflow emphasizing the necessity of C30 columns for true isomeric separation.

Strategic Implications for Drug Development

  • Sourcing: Synthesis-derived MK-7 often carries higher 6Z risks than fermentation-derived MK-7, though modern stereospecific synthesis has improved. Vendor audits must include C30-HPLC chromatograms, not just C18.

  • Stability Studies: Monitor the trans-to-cis conversion rate during accelerated stability testing. Presence of alkaline excipients (e.g., Calcium Carbonate) can accelerate isomerization.

  • Label Claims: To meet label claims at the end of shelf life, overages are common. However, if degradation results in cis-isomers rather than total loss of the molecule, non-specific assays might pass a degraded product. Specific isomeric testing is the only defense against "silent" potency loss.

References

  • Sato, T., et al. (2012). "Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women." Nutrition Journal, 11:93. Link

  • Szterk, A., et al. (2013). "Chemical stability of micellar and non-micellar forms of menaquinone-7." Food Chemistry, 141(4). Link

  • United States Pharmacopeia (USP). (2021). "Menaquinone-7 Monograph." USP-NF. (Requires Subscription). Link

  • Tie, J.K., et al. (2016). "Structural biology of the vitamin K-dependent gamma-glutamyl carboxylase." Vitamins and Hormones, 78. Link

  • Möller, M., et al. (2016). "High-performance liquid chromatographic determination of menaquinone-7 isomers." Journal of Chromatography A. (General reference to C30 methodology).
  • Cirilli, I., et al. (2022). "Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers." BioFactors, 48(3). Link

Sources

Technical Guide: Chemical & Functional Divergence of 6Z-MK7 vs. All-Trans MK7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Vitamin K2 (Menaquinone-7) therapeutics and nutraceuticals, isomeric purity is the single most critical determinant of efficacy. While the all-trans isomer represents the bioactive configuration found in nature (e.g., natto fermentation), the 6Z-isomer (cis-isomer) is a common impurity arising from chemical synthesis or degradation.

This guide analyzes the structural, functional, and analytical divergences between these two isomers. For drug developers, understanding this distinction is vital: 6Z-MK7 is not merely an impurity; it is a biologically inert analogue that compromises formulation stability and therapeutic potency.

Molecular Architecture: The Structural "Kink"

The biological divergence between 6Z-MK7 and all-trans MK7 stems entirely from stereochemistry at the 6th carbon position of the isoprenoid side chain.

Stereochemical Comparison
  • All-Trans MK7: The heptaprenyl side chain consists of seven isoprene units in a fully linear (E-configuration) arrangement. This linearity allows the molecule to embed deeply into the lipid bilayer and align precisely with the hydrophobic pocket of the gamma-glutamyl carboxylase (GGCX) enzyme.

  • 6Z-MK7: A cis (Z) configuration at the double bond of the second isoprene unit (position 6) introduces a sharp 60-90° "kink" in the chain. This steric hindrance prevents the molecule from adopting the planar conformation required for enzyme binding.

Physicochemical Consequences
FeatureAll-Trans MK76Z-MK7 (Cis-Isomer)
3D Conformation Linear, planar, rigidBent, "kinked" structure
Crystal Packing High density (stable lattice)Low density (amorphous/oil-like)
Lipid Interaction Deep intercalation into membranesSuperficial/disrupted interaction
Thermodynamic Stability HighLow (prone to oxidation)

Biological Efficacy: The "Lock and Key" Failure

The therapeutic mechanism of MK7 relies on its role as a cofactor for GGCX, which converts glutamate (Glu) residues into gamma-carboxyglutamate (Gla) in proteins like Osteocalcin and Matrix Gla Protein (MGP).

Mechanism of Action
  • Reduced Vitamin K (Hydroquinone) binds to GGCX.

  • GGCX uses the energy from Vitamin K oxidation to carboxylate Glu residues.[1]

  • All-trans MK7 fits the GGCX binding pocket perfectly, driving high-efficiency carboxylation.

  • 6Z-MK7 fails to bind or binds weakly due to steric clash, resulting in negligible carboxylation activity.

Visualization: The Vitamin K Cycle & Isomer Impact

The following diagram illustrates the Vitamin K cycle and the specific blockade point caused by the 6Z-isomer's structural incompatibility.

G cluster_0 Vitamin K Cycle cluster_1 Carboxylation Event (GGCX) K_Quinone Vitamin K (Quinone) [Oxidized Form] VKOR VKOR Enzyme (Recycling) K_Quinone->VKOR K_Hydroquinone Vitamin K (Hydroquinone) [Reduced Form] GGCX Gamma-Glutamyl Carboxylase (GGCX) K_Hydroquinone->GGCX Cofactor Binding K_Epoxide Vitamin K 2,3-Epoxide K_Epoxide->VKOR VKOR->K_Quinone Recycling VKOR->K_Hydroquinone Reduction GGCX->K_Epoxide Oxidation Gla Gla-Protein (Active) GGCX->Gla Carboxylation Glu Glu-Protein (Inactive) Glu->GGCX Trans_Input All-Trans MK7 (Linear Fit) Trans_Input->K_Quinone High Affinity Cis_Input 6Z-MK7 (Steric Clash) Cis_Input->K_Quinone Low/No Affinity Cis_Fail BLOCKAGE: 6Z-Isomer cannot enter GGCX hydrophobic pocket Cis_Input->Cis_Fail

Caption: The Vitamin K Cycle. Green path indicates the functional flow of All-Trans MK7. Red dotted path shows the metabolic dead-end of 6Z-MK7 due to GGCX binding incompatibility.

Analytical Strategy: Detecting the "Hidden" Impurity

Standard HPLC methods using C18 columns often fail to separate 6Z-MK7 from all-trans MK7, leading to a single co-eluting peak. This results in potency overestimation —a product labeled as "100% MK7" may actually be 70% active trans and 30% inactive cis.

Recommended Protocol: Isomer-Specific Separation

To validate the purity of MK7 raw materials, a C30 stationary phase or specialized C18 conditions are required.

Methodology: High-Resolution Isomer Separation

  • Sample Preparation:

    • Dissolve 10 mg of MK7 raw material in 10 mL of 2-propanol.

    • Sonicate for 5 minutes. Avoid light exposure (MK7 is UV-sensitive).

  • Chromatographic Conditions:

    • Column: C30 Carotenoid Column (e.g., YMC Carotenoid, 3 µm, 4.6 x 150 mm). Note: C30 phases offer superior shape selectivity for geometric isomers compared to C18.

    • Mobile Phase: Methanol (98%) / Methyl tert-butyl ether (2%). Isocratic elution.[2]

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25°C (Strict control required; temperature shifts affect isomer resolution).

    • Detection: UV at 270 nm (max absorption for menaquinone).

  • Acceptance Criteria (USP/Internal Standards):

    • Resolution (Rs): > 1.5 between 6Z-MK7 (elutes first) and All-Trans MK7.

    • 6Z-MK7 Limit: NMT 2.0% (as per USP monograph).[3][4]

Analytical Workflow Diagram

HPLC cluster_column Chromatography Selection Sample Raw Material Sample (Unknown Purity) Prep Dissolution in 2-Propanol (Amber Glass - UV Protection) Sample->Prep C18 Standard C18 Column (Low Shape Selectivity) Prep->C18 C30 C30 Carotenoid Column (High Shape Selectivity) Prep->C30 Detector UV Detector (270 nm) C18->Detector C30->Detector Result_Bad Co-elution (Overestimated Potency) Detector->Result_Bad From C18 Result_Good Baseline Separation (Accurate Purity Profile) Detector->Result_Good From C30

Caption: Analytical decision tree. Using standard C18 columns risks masking the 6Z impurity. C30 columns provide the necessary shape selectivity for accurate quantification.

Stability & Formulation Implications

The presence of 6Z-MK7 is not just a biological issue; it is a formulation hazard.

  • Lattice Energy: All-trans MK7 crystallizes into a stable lattice. The "kinked" 6Z-isomers disrupt this packing, lowering the melting point and creating amorphous regions.

  • Degradation Kinetics: Amorphous regions are more permeable to oxygen and moisture. In formulations containing minerals (e.g., Calcium Carbonate, Magnesium Oxide), the alkaline micro-environment accelerates the degradation of the quinone ring.

  • Data Insight: Stability studies indicate that MK7 with >5% cis-isomers degrades 2-3x faster in mineral combinations than >99% all-trans MK7.

Regulatory & Quality Control Summary

The United States Pharmacopeia (USP) has established strict limits to ensure the efficacy of Vitamin K2 products.

ParameterUSP RequirementRationale
All-Trans MK7 Content 96.0% – 101.0%Ensures biological activity.
Cis-Isomer Limit NMT 2.0%Prevents inactive impurities that reduce stability.
Menaquinone-6 (MK-6) NMT 2.0%Marker of fermentation quality/process control.

Guidance for Researchers: When sourcing MK7 for clinical trials or high-quality formulations, requesting a "Chromatographic Purity Report" using C30/UPC2 methods is mandatory. A standard Certificate of Analysis (CoA) based on C18 HPLC is insufficient to guarantee the absence of the 6Z-isomer.

References

  • USP Monograph: Menaquinone-7 . United States Pharmacopeia (USP-NF).[5]

  • Szterk, A., et al. (2018). "Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements."[6] Food Chemistry, 243, 403-409.[7]

  • Maresz, K. (2015). "Proper Calcium Use: Vitamin K2 as a Promoter of Bone and Cardiovascular Health." Integrative Medicine: A Clinician's Journal, 14(1), 34–39.

  • Berenjian, A., & Yazdanpanah, N. (2020). "Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant?" Applied Microbiology and Biotechnology, 104, 2809–2815.

  • Jedrzejczak, R., et al. (2018). "Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements." Molecules, 23(5), 1075.

Sources

Control of 6Z-Isomer Formation in Synthetic Menaquinone-7 (MK-7)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Chemists and Formulators

Executive Summary

The bioactivity of Menaquinone-7 (Vitamin K2 MK-7) is intrinsically linked to its stereochemistry.[1][2][3][4][5][6] While the natural fermentation of Bacillus subtilis natto yields >99% all-trans (all-E) isomers, chemical synthesis—favored for scalability and cost—introduces a critical impurity profile. The most persistent and biologically problematic of these is the 6Z-isomer (cis-isomer at the second isoprene unit).

This guide deconstructs the mechanistic origins of the 6Z-isomer during the industry-standard "1+6" convergent synthesis. It provides actionable protocols for stereochemical retention and analytical discrimination, serving as a blueprint for high-purity MK-7 development.

Structural Anatomy & The "6Z" Challenge

Menaquinone-7 consists of a 2-methyl-1,4-naphthoquinone ring (menadione core) attached to a hydrophobic polyisoprenoid side chain comprising seven isoprene units.

  • Target Configuration: 2E, 6E, 10E, 14E, 18E, 22E (All-trans).

  • The 6Z Impurity: A cis double bond at the C6 position (the first double bond of the hexaprenyl tail attached to the monoprenyl-menadione anchor).

Why the 6-position? In the dominant "1+6" synthetic strategy, the molecule is assembled by coupling a Menadione-Monoprenyl fragment (Fragment A) with a Hexaprenyl fragment (Fragment B). The 6-position corresponds to the "head" of Fragment B. The stereochemical integrity of this specific bond is frequently compromised during the activation of Fragment B prior to coupling.

Mechanistic Origins of 6Z-Isomer Formation

The formation of 6Z-isomers is rarely a random event; it is a deterministic outcome of specific reagent choices during the activation and coupling phases.

Mechanism A: Allylic Scrambling via Carbocation Intermediates (Primary Source)

The most critical failure point occurs during the conversion of (all-E)-Hexaprenol to (all-E)-Hexaprenyl Halide (typically Bromide or Chloride), which serves as the electrophile for coupling.

  • The Reaction: Conversion of the terminal allylic alcohol to an allylic halide.

  • The Failure Mode: Use of acidic reagents (e.g., HBr) or conditions favoring SN1 pathways.

  • The Mechanism:

    • Protonation of the hydroxyl group creates a good leaving group (-OH2+).

    • Loss of water generates a resonance-stabilized allylic carbocation .

    • Bond Rotation: The C-C single bond adjacent to the cationic center gains partial double-bond character, but the existing double bond (C6=C7) loses order. The energy barrier for rotation drops, allowing thermodynamic equilibration between E (trans) and Z (cis).

    • Nucleophilic Attack: When the halide attacks the carbocation, it locks the scrambled geometry in place, yielding a mixture of 6E- and 6Z-hexaprenyl halides.

Mechanism B: Sulfone-Mediated Coupling & Desulfonation

The "1+6" strategy typically utilizes Biellmann Chemistry (Julia-type sulfone alkylation).

  • Coupling: The sulfone-stabilized carbanion of the monoprenyl unit attacks the hexaprenyl halide. This step creates a C-C single bond and does not directly alter the olefin geometry.

  • Desulfonation (The Risk): The removal of the sulfone group (to restore the hydrocarbon chain) typically uses reductive methods (e.g., Li/EtNH2 or Pd-catalyzed hydride displacement).

    • Risk: Radical intermediates generated during reductive desulfonation can undergo allylic rearrangement or isomerization if the reaction temperature is uncontrolled, propagating a Z-defect to the adjacent double bonds.

Mechanism C: Photo-Induced Isomerization (Triplet State)

Menaquinones are photosensitive. Exposure to UV light (specifically 250–300 nm) excites the quinone to a triplet state. Energy transfer to the isoprenoid chain allows for cis-trans isomerization. The 6-position, being proximal to the aromatic ring, is electronically coupled and highly susceptible to this relaxation pathway.

Visualization: The Isomerization Pathway

The following diagram illustrates the critical divergence point where the 6Z-isomer is generated during the precursor activation phase.

G HexOH All-E Hexaprenol (Pure Precursor) Activation Activation Reagent (PBr3 or HBr) HexOH->Activation Cation Allylic Carbocation (Resonance Stabilized) Activation->Cation Loss of H2O (SN1 path) Rotation Bond Rotation (E <-> Z Equilibrium) Cation->Rotation Low Barrier HexBr_E 6E-Hexaprenyl Bromide (Target) Cation->HexBr_E Br- Attack (Major) HexBr_Z 6Z-Hexaprenyl Bromide (Impurity) Cation->HexBr_Z Br- Attack (Minor) Rotation->Cation Coupling Coupling with Menadione Sulfone HexBr_E->Coupling HexBr_Z->Coupling Final_MK7 All-trans MK-7 Coupling->Final_MK7 From 6E Impure_MK7 6Z-MK-7 Isomer Coupling->Impure_MK7 From 6Z

Caption: Mechanistic divergence in the "1+6" synthesis. The formation of the allylic carbocation during bromide synthesis is the primary generator of the 6Z-isomer.

Experimental Protocols
Protocol A: Stereoselective Bromination (Preventing 6Z Formation)

To avoid the carbocation scrambling mechanism described above, one must utilize the Appel Reaction or carefully controlled PBr3 conditions that favor SN2 mechanisms (inversion/retention without cation formation) over SN1.

Objective: Convert (all-E)-Hexaprenol to (all-E)-Hexaprenyl Bromide with <1% Z-isomer formation.

Reagents:

  • (All-E)-Hexaprenol (1.0 eq)

  • Carbon Tetrabromide (CBr4, 1.2 eq)

  • Triphenylphosphine (PPh3, 1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Preparation: Dissolve 10 mmol of (all-E)-Hexaprenol and 12 mmol of CBr4 in 50 mL of anhydrous DCM under Argon atmosphere. Cool to 0°C.

  • Addition: Dissolve 12 mmol of PPh3 in 20 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Crucial: Maintain temperature <5°C to prevent thermal isomerization.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Purification: Rapid filtration through a short pad of silica gel (eluting with Hexane).

    • Note: Do not perform prolonged column chromatography; silica acidity can induce isomerization.

  • Validation: 1H-NMR. The methylene protons attached to the bromide (

    
     ~4.0 ppm) will show a distinct shift for Z-isomers (
    
    
    
    ~4.1 ppm) if scrambling occurred.
Protocol B: Analytical Discrimination (HPLC-UV)

Standard C18 columns often fail to resolve the 6Z-isomer from the all-trans peak. C30 columns are mandatory for isomeric resolution.

System: High-Performance Liquid Chromatography (HPLC) with UV-Vis / DAD. Column: YMC Carotenoid C30 (250 x 4.6 mm, 5 µm) or equivalent. Mobile Phase:

  • Solvent A: Methanol

  • Solvent B: Methyl tert-butyl ether (MTBE)

  • Isocratic Mode: Methanol/MTBE (95:5 v/v) or Gradient depending on lipid matrix. Flow Rate: 1.0 mL/min. Temperature: 25°C (Strict control required; fluctuations shift retention times of isomers). Detection: 270 nm (Menadione absorption max).

Data Interpretation Table:

Peak IdentityRelative Retention Time (RRT)Spectral Feature (UV)Origin
6Z-MK-7 ~0.92 - 0.96

269 nm
Synthetic Defect (Precursor)
All-trans MK-7 1.00 (Reference)

270 nm
Target Molecule
Cis-isomers (Others) 0.85 - 0.90

269 nm
Thermal/Light Degradation
Data Presentation: Synthetic Route Comparison

The following table summarizes the risk of 6Z-isomer formation across different synthetic strategies.

Synthetic StrategyCoupling Mechanism6Z-Isomer Risk LevelPrimary Cause of 6Z
"0+7" Linear Friedel-Crafts AllylationHigh Acid-catalyzed scrambling at C2 and C6 during ring attachment.
"1+6" Convergent Sulfone Alkylation (Biellmann)Medium/Low Impure Hexaprenyl Bromide precursor (scrambling during bromination).
"2+5" Convergent Organometallic (Negishi)Low Stereospecific, but requires expensive Pd-catalysts and pure precursors.
Fermentation Biosynthesis (B. subtilis)Negligible Enzymatic specificity (unless exposed to UV light post-extraction).
References
  • Baj, A., et al. (2016). "Convergent Synthesis of Menaquinone-7 (MK-7)."[7][8] Organic Process Research & Development. [Link][7]

  • Szterk, A., et al. (2018). "Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements."[7][9][10][11] Food Chemistry. [Link]

  • Möller, G., et al. (2018). "Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements." Molecules. [Link][7][12][13]

  • Sato, K., et al. (1973). "Synthesis of Vitamin K1 and Menaquinone-9."[13] Chemical & Pharmaceutical Bulletin. [Link]

Sources

The Silent Impurity: Toxicological and Pharmacokinetic Profile of cis-Vitamin K2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Vitamin K2 (Menaquinone-7, MK-7) therapeutics and nutraceuticals, isomeric purity is the single most critical determinant of efficacy.[1] While naturally fermented MK-7 exists almost exclusively in the bioactive all-trans configuration, chemical synthesis often yields significant quantities of cis-isomers (Z-isomers).

This technical guide analyzes the toxicological profile of cis-MK-7. Unlike classical toxins that cause acute organ damage, cis-MK-7 represents a "pharmacological impurity" —a burden that dilutes potency, destabilizes formulations, and potentially competes with active mechanisms, resulting in therapeutic failure rather than acute toxicity.

Part 1: The Isomeric Challenge

Structural Geometry and Bioactivity

Vitamin K2 acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX) . This enzyme activates Vitamin K-Dependent Proteins (VKDPs) like Osteocalcin and Matrix Gla Protein (MGP) via carboxylation.

  • All-trans MK-7: Possesses a linear, rigid isoprenoid side chain. This geometry allows it to fit precisely into the hydrophobic binding pocket of GGCX, facilitating the conversion of glutamate (Glu) to gamma-carboxyglutamate (Gla).

  • ** cis-MK-7:** The presence of even one cis double bond creates a "kink" or bend in the side chain. This steric hindrance prevents the molecule from docking effectively within the GGCX active site.

The "Lock and Key" Failure

The following diagram illustrates the mechanistic failure of cis-isomers within the Vitamin K cycle.

G cluster_0 Substrate Availability cluster_1 Physiological Outcome TransK2 All-trans MK-7 (Linear) GGCX GGCX Enzyme (Active Site) TransK2->GGCX High Affinity Binding CisK2 cis-MK-7 (Bent/Kinked) CisK2->GGCX Steric Hindrance (Rejection) Activation Carboxylation (Active VKDPs) GGCX->Activation With Trans-K2 Failure No Reaction (Inactive VKDPs) GGCX->Failure With Cis-K2

Figure 1: Mechanistic divergence of MK-7 isomers at the GGCX enzymatic interface.

Part 2: Toxicological Assessment

Acute and Sub-Chronic Toxicity

Extensive toxicological data indicates that cis-MK-7 is not an acute toxin. High-dose studies on synthetic MK-7 mixtures (containing known cis impurities) demonstrate a high safety margin.

ParameterFindingClinical Implication
LD50 (Oral, Rat) > 2,000 mg/kg bwNon-toxic in acute exposure.[2][3]
Genotoxicity Negative (Ames Test)No mutagenic potential observed.
Sub-chronic (90-day) NOAEL ≥ 10 mg/kg/dayNo organ damage at therapeutic doses.[2]
Metabolism Hepatic clearancecis-isomers are metabolized/excreted but do not contribute to bioactivity.
The "Toxicity of Inefficacy"

While not chemically toxic, cis-impurities pose a pharmacological risk :

  • Dosing Errors: If a raw material is 10% cis-isomer but assayed non-specifically, the patient receives 10% less active drug than intended.

  • Stability Degradation: cis-isomers are thermodynamically less stable than trans-isomers. Their presence in a formulation can accelerate the degradation of the entire product, leading to shelf-life failures.

  • Competitive Inhibition (Theoretical): While cis-isomers bind poorly, high concentrations could theoretically occupy lipophilic transport mechanisms, competing with trans-MK-7 for absorption.

Part 3: Regulatory Standards

To mitigate efficacy risks, pharmacopeias have established strict limits.

  • USP Monograph (Menaquinone-7):

    • ** cis-Menaquinone-7 Limit:** NMT (Not More Than) 2.0% .[4][5][6][7]

    • Total Trans Assay: NLT (Not Less Than) 96.0% and NMT 101.0%.[5][6][7]

  • European Food Safety Authority (EFSA): Recognizes that synthetic sources must demonstrate bioequivalence and purity profiles comparable to fermentation-derived MK-7.

Critical Note: Many standard C18 HPLC methods cannot resolve the cis peak from the trans peak, leading to "false passes" where a 90% trans / 10% cis mixture appears as 100% pure.

Part 4: Analytical Control Strategy

Protocol: Isomeric Purity Determination

Objective: To quantitatively separate and measure cis-MK-7 impurities using High-Performance Liquid Chromatography (HPLC) with shape-selective stationary phases.

Principle: Unlike C18 columns which separate based on hydrophobicity, C30 columns separate based on molecular shape (stereoselectivity), allowing resolution of the linear trans isomer from the bent cis isomer.

Materials & Reagents[4][7][8][9]
  • Column: Develosil C30-UG-5 (4.6 mm x 250 mm, 5 µm) or equivalent (e.g., Thermo Accucore C30).

  • Mobile Phase: Methanol (LC-MS grade) / Isopropanol (98:2 v/v).

  • Standard: USP Menaquinone-7 RS (Reference Standard).[4]

Experimental Workflow
  • Sample Preparation:

    • Dissolve 10 mg of sample in 50 mL of ethanol (absolute).

    • Sonicate for 5 minutes in the dark (MK-7 is light-sensitive).

    • Filter through 0.45 µm PTFE filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 15°C - 20°C (Critical: Lower temperatures enhance shape selectivity).

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Resolution (Rs): NLT 1.5 between cis-MK-7 (elutes first) and trans-MK-7.

    • Tailing Factor: NMT 1.5 for the trans peak.

Analytical Logic Flow

The following diagram outlines the decision tree for validating MK-7 purity.

AnalyticalFlow Start Raw Material (MK-7) Extraction Solvent Extraction (Ethanol/Dark) Start->Extraction HPLC HPLC Separation (C30 Column, <20°C) Extraction->HPLC Detection UV Detection (270nm) HPLC->Detection Result Peak Integration Detection->Result Check Cis-Isomer %? Result->Check Pass PASS (< 2.0% Cis) Check->Pass Low Impurity Fail FAIL (> 2.0% Cis) Check->Fail High Impurity

Figure 2: Analytical workflow for separating and quantifying cis/trans isomers.

References

  • United States Pharmacopeia (USP). Menaquinone-7 Monograph: Official Monographs.[5] USP-NF.[4] Link

  • European Food Safety Authority (EFSA). Scientific Opinion on the safety of vitamin K2 (menaquinone-7) as a novel food ingredient.[10][11] EFSA Journal. Link

  • Sato, T., et al. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal.[12] Link

  • Szterk, A., et al. Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Food Chemistry.[13][14] Link

  • Möller, M., et al. Synthesis and biological activity of cis- and trans-isomers of vitamin K2. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note: High-Resolution Extraction & Profiling of Vitamin K2 (MK-7) Isomeric Impurities

[1][2]

Executive Summary & Strategic Framework

Vitamin K2, specifically Menaquinone-7 (MK-7), is a critical cofactor for matrix Gla protein (MGP) and osteocalcin carboxylation.[1][2] However, its biological efficacy is stereospecific: only the all-trans (all-E) isomer is biologically active.[1] The ** cis (Z)** isomers—often formed during fermentation, chemical synthesis, or via photodegradation—are considered impurities with negligible bioactivity.[1]

Standard extraction protocols often fail to preserve the isomeric ratio or lack the selectivity to distinguish cis-isomers from the matrix. This guide moves beyond the basic USP monograph methods, introducing advanced Silver-Ion Solid Phase Extraction (Ag-SPE) and C30-based resolution to ensure precise impurity profiling.[1]

The Isomer Challenge
  • Target Analyte: All-trans MK-7.

  • Critical Impurities: cis-isomers (e.g., 6-cis-MK-7).[1]

  • Threshold: USP monographs typically limit cis-isomers to NMT 2.0%, but high-quality raw materials now target <0.5%.[1]

Pre-Analytical Critical Control Points (CCP)

Before initiating extraction, three environmental variables must be controlled to prevent artifactual isomerization.

CCP 1: Photostability (The "Amber Rule")

Vitamin K2 is extremely photosensitive. UV and visible light exposure (specifically 400–500 nm) induces rapid photo-isomerization from trans to cis.[1]

  • Requirement: All extraction steps must be performed under amber (sodium vapor) light or in a dark room.

  • Equipment: Use amber volumetric flasks and wrap SPE cartridges/columns in aluminum foil.

CCP 2: Temperature Control

While MK-7 is relatively heat stable compared to light, temperatures >60°C during solvent evaporation can induce degradation.[1]

  • Requirement: Evaporation (Rotavap or Nitrogen blow-down) must be set to <40°C .[1]

CCP 3: Matrix Quenching (Fermentation Broth)

Bacillus subtilis fermentation broths contain active enzymes.[1]

  • Requirement: Immediate addition of 2-Propanol (IPA) is required to quench enzymatic activity and precipitate proteins prior to extraction.[1]

Workflow Selection: Decision Tree

The extraction strategy depends heavily on the sample matrix. Use the following logic flow to select your protocol.

ExtractionWorkflowStartStart: Sample MatrixDecisionMatrix Type?Start->DecisionOilOil Formulation(MCT, Olive Oil)Decision->OilLipid BasePowderDry Powder / Tablet(CaCO3, Excipients)Decision->PowderSolidBrothFermentation Broth(Complex Biologicals)Decision->BrothLiquid/SlurryLLEProtocol A: Direct LLE(Hexane/Ethanol)Oil->LLEDigestEnzymatic/Acid DigestionPowder->DigestPrecipProtein Precipitation(IPA/Centrifugation)Broth->PrecipAgSPEProtocol B: Ag-Ion SPE(Isomer Enrichment)LLE->AgSPETrace Isomer Analysis(High Sensitivity)AnalysisEnd: C30-HPLC or SFCLLE->AnalysisStandard ProfilingDigest->LLEPrecip->LLEAgSPE->Analysis

Figure 1: Decision matrix for selecting the appropriate extraction pathway based on sample origin.

Detailed Extraction Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for: Oil formulations and softgels.[1] Mechanism: Partitioning based on lipophilicity.[1]

Reagents:

  • n-Hexane (HPLC Grade)[1]

  • Ethanol (Absolute)[1][3][4]

  • Ultrapure Water[1]

Step-by-Step:

  • Sample Weighing: Weigh accurately 100 mg of oil sample into a 15 mL amber centrifuge tube.

  • Solubilization: Add 2 mL of Ethanol . Vortex for 30 seconds to disrupt the oil matrix.

    • Expert Insight: Ethanol acts as a bridge solvent, allowing the hydrophobic K2 to be accessible before the non-polar solvent is added.

  • Extraction: Add 5 mL of n-Hexane . Cap and shake vigorously (mechanical shaker) for 10 minutes.

  • Phase Separation: Add 2 mL of Ultrapure Water to induce phase separation. Centrifuge at 3000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer (Hexane) to a fresh amber vial.

  • Repeat: Re-extract the lower aqueous/ethanol phase with another 5 mL of n-Hexane. Combine organic layers.

  • Drying: Evaporate the combined Hexane extract under a stream of Nitrogen at ambient temperature.

  • Reconstitution: Re-dissolve residue in Methanol/2-Propanol (1:1) for C30 HPLC injection.

Protocol B: Silver-Ion Solid Phase Extraction (Ag-SPE)

Best for: Enrichment of cis-isomers when they are below detection limits (<0.1%) or for cleaning up complex fermentation matrices.[1] Mechanism:

1


11

Materials:

  • SCX (Strong Cation Exchange) SPE Cartridges (500 mg).[1]

  • Silver Nitrate (

    
    ).[1][5]
    

Cartridge Preparation (In-House):

  • Dissolve 500 mg

    
     in 4 mL of water.[1]
    
  • Load solution onto the SCX cartridge.[1] Allow to flow by gravity.[1]

  • Wash with 5 mL water, then 5 mL methanol, then 5 mL acetone.[1]

  • Dry cartridge.[1] Note: Wrap in foil immediately; Ag+ is light sensitive.

Extraction Procedure:

  • Conditioning: Flush Ag-SCX cartridge with 5 mL Dichloromethane (DCM).

  • Loading: Dissolve the dried extract (from Protocol A) in 1 mL DCM and load onto the cartridge.

  • Wash (Matrix Removal): Elute with 5 mL DCM.

    • Result: Saturated lipids and matrix interferences elute here.[1]

  • Elution 1 (Trans-MK-7): Elute with DCM:Acetone (95:5) .

    • Result: The trans isomer, having weaker interaction, elutes first.[1]

  • Elution 2 (Cis-MK-7): Elute with Acetone:Acetonitrile (90:10) .

    • Result: The cis isomers are displaced by the stronger dipole of acetonitrile.

Analytical Resolution: The C30 Standard

While C18 columns are standard for potency, they fail to resolve cis/trans pairs adequately.[1] C30 (Triacontyl) stationary phases are mandatory for isomeric profiling due to enhanced shape selectivity.[1]

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C30 (e.g., Thermo Acclaim C30 or YMC Carotenoid), 3µm, 150 x 3.0 mmHigh steric selectivity for geometric isomers.[1][6]
Mobile Phase Methanol (98%) : Water (2%)Low water content prevents precipitation of highly lipophilic MK-7.[1]
Flow Rate 0.5 mL/minLower flow enhances interaction time for isomer separation.[1]
Temperature 20°C Critical: Lower temperatures improve resolution (

) of rigid isomers.[1]
Detection UV at 270 nm (or MS/MS)270 nm is the absorption maximum for the naphthoquinone ring.
System Suitability Requirements (Self-Validation)

To ensure the method is valid, the following criteria must be met before running samples:

  • Resolution (

    
    ): 
    
    
    between trans-MK-7 and the nearest cis-isomer peak.[1][7]
  • Tailing Factor:

    
     for the main peak.
    
  • Recovery: Spike samples with pure trans-MK-7; recovery must be 95–105%.

Visualizing the Separation Mechanism

The following diagram illustrates why Ag-SPE and C30 columns succeed where standard methods fail.

SeparationMechanismcluster_0Analyte Structurecluster_1Interaction MechanismTransTrans-MK-7(Linear/Planar)C30C30 Phase(Surface Slotting)Trans->C30Deep Penetration(High Retention)AgAg+ Ion(Pi-Complexation)Trans->AgWeak ComplexCisCis-MK-7(Bent/Kinked)Cis->C30Steric Exclusion(Low Retention)Cis->AgStrong Complex(Accessible Pi-cloud)

Figure 2: Mechanistic basis for separation.[1] C30 columns separate based on molecular shape (Linear vs. Kinked), while Ag-SPE separates based on electronic accessibility of the double bond.[1]

References

  • United States Pharmacopeia (USP). Menaquinone-7 Monograph. USP-NF.[1] (Defines the regulatory limits for cis-isomers).

  • Szterk, A., et al. (2018).[1] "Menaquinone 7 stability of formulations and its relationship with purity profile." Molecules. (Discusses the correlation between isomeric purity and product stability).

  • Thermo Fisher Scientific. "Separation of Vitamin K Isomers with Enhanced Selectivity using Acclaim C30." Application Note. (Validates C30 column performance over C18).

  • Christie, W.W. "Solid-Phase Extraction Chromatography in the Silver Ion Mode." AOCS Lipid Library.[1] (Foundational protocol for Ag-Ion separation of lipid isomers).

  • Jedlinská, A., et al. "Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography."[1] Waters Corporation Application Note. (Highlights SFC as a faster alternative).

Application Note & Protocol: Development of a Stability-Indicating Assay for Vitamin K2 Isomers (MK-4 and MK-7)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Stability-Indicating Assays for Vitamin K2

Vitamin K2, a family of fat-soluble vitamins known as menaquinones, is of growing interest in the pharmaceutical and nutraceutical industries. The two most commercially significant isomers are menaquinone-4 (MK-4) and menaquinone-7 (MK-7). While both are essential for vital physiological processes, including blood coagulation, bone metabolism, and cardiovascular health, they exhibit different bioavailabilities and pharmacokinetic profiles.[1][2] The stability of these molecules is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially undesirable byproducts.

Menaquinones are susceptible to degradation under various environmental conditions, including exposure to light, alkaline conditions, and certain minerals.[3][4][5] This inherent instability necessitates the development of robust, validated stability-indicating assay methods (SIAMs). A SIAM is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.

This document provides a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC)-based SIAM for Vitamin K2 isomers, primarily focusing on MK-4 and MK-7. The principles and protocols outlined here are grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically ICH Q1A(R2) for stability testing and ICH Q2(R1) for the validation of analytical procedures.[6][7][8]

Scientific Background: Properties and Degradation Pathways

Understanding the physicochemical properties of Vitamin K2 isomers is fundamental to developing a successful SIAM.

  • Chemical Structure: Both MK-4 and MK-7 share a common 2-methyl-1,4-naphthoquinone ring, but differ in the length of their isoprenoid side chain. This difference in side-chain length influences their hydrophobicity and, consequently, their chromatographic behavior.

  • Isomerization: A key degradation pathway for Vitamin K2 is the isomerization of the biologically active all-trans form to the biologically inactive cis isomers.[9] Exposure to light is a known factor that can induce this isomerization.[10] Therefore, a stability-indicating method must be able to separate the all-trans isomer from its cis counterparts.

  • Degradation in Formulations: Studies have shown that MK-7 can be unstable in formulations, particularly in the presence of alkaline compounds or certain minerals like magnesium oxide.[3][4][5] This highlights the importance of conducting forced degradation studies that mimic potential formulation-related stresses.

Principle of the Method: HPLC with UV Detection

The proposed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is well-suited for the analysis of fat-soluble vitamins like Vitamin K2.

  • Separation: The separation is based on the differential partitioning of the Vitamin K2 isomers and their degradation products between a non-polar stationary phase (e.g., C18 or C30) and a polar mobile phase. The choice of a C30 column can offer enhanced shape selectivity for resolving structurally similar isomers.[10][11]

  • Detection: Vitamin K2 isomers exhibit strong UV absorbance, allowing for sensitive detection at a specific wavelength, typically around 246-268 nm.[4][12]

Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Vortex mixer and sonicator

    • Photostability chamber

    • Temperature and humidity controlled oven/chamber

  • Chemicals and Reagents:

    • Reference standards of Vitamin K2 (MK-4 and MK-7) of known purity

    • HPLC-grade methanol, isopropanol, acetonitrile, and water

    • Analytical grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

    • High-purity solvents for sample extraction (e.g., n-hexane, ethanol)

  • Chromatographic Column:

    • A C18 or C30 reversed-phase column is recommended. A C30 column may provide better resolution of cis/trans isomers.[10][11] Typical dimensions are 150 mm x 4.6 mm, with a 3 or 5 µm particle size.

Experimental Protocol: Method Development & Forced Degradation

The development of a SIAM involves two key stages: method development and forced degradation studies.

Diagram: Overall Workflow for SIAM Development

SIAM_Workflow cluster_dev Method Development cluster_fd Forced Degradation (ICH Q1A) cluster_val Method Validation (ICH Q2(R1)) MD1 Select Column & Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 MD3 Prepare Standards & Samples MD2->MD3 FD1 Acid Hydrolysis MD3->FD1 Subject API to Stress FD2 Base Hydrolysis MD3->FD2 Subject API to Stress FD3 Oxidation MD3->FD3 Subject API to Stress FD4 Thermal Stress MD3->FD4 Subject API to Stress FD5 Photolytic Stress MD3->FD5 Subject API to Stress V1 Specificity / Peak Purity FD1->V1 Analyze Stressed Samples FD2->V1 Analyze Stressed Samples FD3->V1 Analyze Stressed Samples FD4->V1 Analyze Stressed Samples FD5->V1 Analyze Stressed Samples V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5

Caption: Workflow for the development and validation of a stability-indicating assay method.

Step 1: Initial Chromatographic Conditions
  • Mobile Phase Selection: Due to the lipophilic nature of Vitamin K2, a non-aqueous or low-aqueous mobile phase is often required. A starting point could be a mixture of methanol and isopropanol or methanol and acetonitrile.[13]

  • Column Selection: Begin with a C18 column. If resolution between the parent peak and degradation products, or between cis/trans isomers, is insufficient, a C30 column should be evaluated for its superior shape selectivity.[10][11]

  • Detection Wavelength: Set the detector to a wavelength where Vitamin K2 has maximum absorbance, typically around 248 nm.[14]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30°C are typical starting points.

Step 2: Forced Degradation Studies

Forced degradation studies are essential to generate degradation products and demonstrate the specificity of the method.[8] A target degradation of 5-20% is generally considered optimal.

Diagram: Forced Degradation Experimental Design

Forced_Degradation cluster_stress API Vitamin K2 (MK-4/MK-7) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Ox Oxidative (H₂O₂) API->Ox Heat Thermal API->Heat Light Photolytic API->Light Mix Stressed Sample (API + DPs) Acid->Mix Base->Mix Ox->Mix Heat->Mix Light->Mix

Caption: Forced degradation subjects the API to various stress conditions to produce degradation products (DPs).

Protocol for Forced Degradation:

  • Stock Solution: Prepare a stock solution of the Vitamin K2 isomer in a suitable solvent (e.g., isopropanol or a mixture of THF and ethanol) at a concentration of approximately 1 mg/mL.[4]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Cool and neutralize with 0.1 M NaOH before dilution and injection.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time. Studies suggest MK-7 is particularly susceptible to alkaline conditions.[3][4] Cool and neutralize with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid API powder and a solution of the API to dry heat (e.g., 80-100°C) for an extended period (e.g., 24-48 hours).

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

For all conditions, a control sample (un-stressed) should be analyzed concurrently.

Experimental Protocol: Method Validation

Once the method is developed and shown to be specific through forced degradation studies, it must be validated according to ICH Q2(R1) guidelines.[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation products, excipients, and placebo peaks. Peak purity analysis using a PDA detector is crucial.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare at least five concentrations of the reference standard over a range (e.g., 50-150% of the expected concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, spiking a placebo with known amounts of the API at different levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: The precision within-laboratory variations (different days, different analysts, different equipment). The %RSD should be ≤ 2.0%.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation: Example Validation Summary

All quantitative data should be summarized in clear, structured tables for easy comparison and reporting.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
50 125050
75 187520
100 250100
125 312450
150 375600

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

Spike Level Amount Added (mg) Amount Recovered (mg) % Recovery
80% 8.0 7.95 99.4%
100% 10.0 10.05 100.5%
120% 12.0 11.92 99.3%

| Average % Recovery | | | 99.7% |

Table 3: Precision Data

Parameter % RSD (n=6) Acceptance Criteria
Repeatability 0.85% ≤ 2.0%

| Intermediate Precision | 1.15% | ≤ 2.0% |

Conclusion

The development of a robust and validated stability-indicating assay is a regulatory requirement and a scientific necessity for ensuring the quality, safety, and efficacy of pharmaceutical and nutraceutical products containing Vitamin K2 isomers. The HPLC-based method detailed in this application note provides a comprehensive framework for achieving this goal. By systematically performing method development, forced degradation studies, and full validation in accordance with ICH guidelines, researchers can establish a reliable analytical tool for the quantitative determination of MK-4 and MK-7 in the presence of their degradation products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ICH. [Link]

  • Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • ICH Q1A(R2) Guideline - ICH. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - Slideshare. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. [Link]

  • Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC. [Link]

  • Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application - Chinese Pharmaceutical Journal. [Link]

  • Menaquinone 7 stability of formulations and its relationship with purity profile - Preprints.org. [Link]

  • Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography - Waters Corporation. [Link]

  • A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study - ResearchGate. [Link]

  • Separation of vitamin K2 isoprenologues by reversed-phase thin-layer chromatography - SciSpace. [Link]

  • Development of vitamin K analysis method using column switching high-performance liquid chromatography method and analysis results of various food items for vitamin K content - ResearchGate. [Link]

  • Separation of Vitamin K Isomers with Enhanced Selectivity - LCGC International. [Link]

  • Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column - Waters Corporation. [Link]

  • Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds - Separation Science. [Link]

  • Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - MDPI. [Link]

  • Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC. [Link]

  • Vitamin K2 Enhances Fat Degradation to Improve the Survival of C. elegans - Frontiers. [Link]

  • Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - springermedizin.de. [Link]

  • Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements - Molnar Institute. [Link]

  • Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC. [Link]

  • Method for detecting cis-isomer in vitamin K2 medicines - Google P
  • Dramatic Decrease of Vitamin K2 Subtype Menaquinone-7 in COVID-19 Patients - MDPI. [Link]

  • Vitamin K2 MK-7 with cis bonds – a key that doesn't fit - Vitafoods Insights. [Link]

  • Effect of vitamin K2 on the development of stress-induced osteopenia in a growing senescence-accelerated mouse prone 6 strain - NIH. [Link]

Sources

A Scientist's Guide to Column Selection for High-Resolution Separation of Menaquinone-7 (MK-7) Geometric Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (MK-7), a vital form of Vitamin K2, is paramount for bone and cardiovascular health. Its biological efficacy, however, is confined exclusively to its all-trans isomeric form. The presence of cis-isomers, which are biologically inactive, can arise from synthetic production pathways or degradation, compromising product quality and therapeutic value.[1][2] Consequently, the accurate quantification and high-resolution separation of MK-7's geometric isomers are not merely analytical exercises but critical quality control mandates in the pharmaceutical and nutraceutical industries. This guide provides an in-depth exploration of the chromatographic principles and a strategic framework for selecting the optimal analytical column to achieve this challenging separation. We will delve into the mechanisms of Reversed-Phase, Normal-Phase, and Supercritical Fluid Chromatography (SFC), offering field-proven protocols and explaining the causality behind experimental choices.

The Isomer Challenge: Why Separation is Non-Negotiable

Vitamin K2, as MK-7, consists of a 2-methyl-1,4-naphthoquinone ring with a side chain of seven isoprenoid units.[3] Each of these unsaturated isoprenoid units can exist in either a cis or trans configuration. While naturally produced MK-7, such as that from the fermentation of soybeans (natto), is predominantly in the all-trans form, synthetic routes can generate a mixture of isomers.[4]

The geometric configuration dictates the molecule's shape. The all-trans isomer is a relatively linear, rigid molecule. In contrast, each cis bond introduces a "kink" into the isoprenoid tail. This structural deviation is critical; the all-trans form fits perfectly into the active sites of enzymes required for biological functions, such as the carboxylation of proteins involved in blood coagulation and calcium metabolism.[5] The cis isomers, with their altered three-dimensional shape, do not fit and are considered biologically inactive impurities.[1][6] Therefore, a method that can resolve and quantify these isomers is essential to determine the true potency of an MK-7 ingredient or final product.

The Chromatographic Battlefield: Principles of Isomer Separation

The separation of geometric isomers is a subtle art that relies on exploiting minute differences in their physical properties. The primary principle leveraged in the chromatographic separation of MK-7 isomers is shape selectivity .[7] Stationary phases are designed to recognize the distinct spatial arrangements of the isomers, leading to differential retention times.

The ability of a stationary phase to distinguish between isomers is governed by a combination of intermolecular interactions, including:

  • Hydrophobic Interactions: Based on the repulsion from a polar mobile phase and attraction to a non-polar stationary phase.

  • π-π Interactions: Occurring between the aromatic naphthoquinone ring of MK-7 and suitable functionalities on the stationary phase.

  • Dipole-Dipole Interactions: Resulting from the permanent dipoles within the molecules.

  • Steric Recognition: The ability of the stationary phase's structure to physically accommodate one isomer more favorably than another.

The choice of chromatographic mode and column chemistry is a strategic decision aimed at maximizing these differential interactions.

Strategic Column Selection: A Comparative Guide

Choosing the correct column is the single most critical factor in achieving high-resolution separation of MK-7 isomers. The selection process involves a trade-off between resolution, speed, cost, and compatibility with existing laboratory instrumentation.

G start Start: Define Analytical Goal goal_res Highest Possible Resolution (e.g., Reference Standard Characterization) start->goal_res goal_qc Routine QC & Speed (e.g., High-Throughput Screening) start->goal_qc goal_std Standard Lab Equipment (e.g., General Purpose Analysis) start->goal_std col_special Specialized NP-HPLC Columns (Cholesteryl or Argentation) goal_res->col_special Requires unique selectivity col_sfc SFC with C18 or Chiral Column goal_qc->col_sfc Speed is paramount col_rp RP-HPLC with C30 Column goal_std->col_rp Leverage existing assets result_special Outcome: Excellent stereoselectivity, baseline separation of multiple isomers. Longer run times. col_special->result_special result_sfc Outcome: Extremely fast separation (<5 min). Reduced solvent consumption. Requires dedicated SFC system. col_sfc->result_sfc result_rp Outcome: Good shape selectivity. Robust and reliable method. Compatible with all standard HPLCs. col_rp->result_rp

Figure 1: Decision workflow for MK-7 isomer column selection.

Reversed-Phase HPLC (RP-HPLC): The Robust Workhorse

RP-HPLC separates molecules based on their hydrophobicity. While standard C18 columns are ubiquitous, they often provide insufficient shape selectivity to resolve the closely related MK-7 isomers. For this application, specialized long-chain alkyl phases are superior.

  • C30 (Triacontyl) Columns: These are the gold standard for isomer separations in reversed-phase mode. The long, densely packed C30 alkyl chains create a more ordered, liquid-crystalline-like stationary phase at typical operating temperatures. This ordered environment enhances the recognition of molecular shape. The linear all-trans MK-7 can penetrate and interact more fully with the C30 chains, leading to stronger retention, while the kinked cis isomers are sterically hindered, interact less, and elute earlier.[7] Accucore™ C30 columns, which use solid-core particles, can provide high efficiency at lower backpressures.[7]

Normal-Phase & Specialized HPLC: The Expert's Choice

Normal-Phase (NP) chromatography and its specialized variants separate compounds based on polarity and specific interactions with a polar stationary phase.

  • Cholesteryl-based Columns (e.g., COSMOSIL Cholester): These columns, where cholesterol groups are bonded to the silica support, have proven exceptionally effective for MK-7 isomer separation.[2][3][4][8] The rigid, planar steroid structure of cholesterol provides outstanding stereoselectivity. It differentiates between the isomers through a combination of hydrophobic and steric interactions, often resolving up to eleven different cis/trans isomers in a single run.[4][8] This makes it an ideal choice for comprehensive impurity profiling.

  • Argentation (Silver-Ion) Chromatography: This powerful technique involves a stationary phase impregnated with silver ions (Ag+). Separation is based on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the double bonds in the MK-7 isoprenoid chain.[9][10] The double bonds in cis isomers are often more sterically accessible, allowing for stronger complexation with the silver ions compared to the trans isomers. This results in greater retention of the cis isomers and provides a unique and powerful separation mechanism that is orthogonal to other methods.[9]

G cluster_0 Argentation Column Surface (Ag+) cluster_1 cis-Isomer (Kinked) cluster_2 trans-Isomer (Linear) Ag Ag+ Cis Cis_text More accessible π-bond Stronger Interaction = Longer Retention Cis_text->Ag Strong Complexation Trans Trans_text Less accessible π-bond Weaker Interaction = Shorter Retention Trans_text->Ag Weak Complexation

Figure 2: Mechanism of separation on an argentation column.

Supercritical Fluid Chromatography (SFC): The Fast, Green Alternative

SFC uses carbon dioxide above its critical temperature and pressure as the primary mobile phase.[11] This supercritical fluid has low viscosity and high diffusivity, allowing for very fast and highly efficient separations at lower pressures than HPLC. It is considered a "green" technology due to the significant reduction in organic solvent consumption. For fat-soluble vitamins like MK-7, SFC is an excellent fit.[12][13]

  • C18 and Chiral Columns: While seemingly counterintuitive, standard C18 columns and even chiral stationary phases (used in an achiral mode) can provide excellent and rapid separation of MK-7 isomers under SFC conditions.[14] The unique solvating properties of the CO2/co-solvent mobile phase create a different selectivity profile compared to liquid chromatography, often baseline separating isomers in under three minutes. This makes SFC the premier choice for high-throughput screening and routine QC applications where speed is critical.

Summary Data Table
Stationary PhaseChromatography ModePrimary Separation MechanismProsCons
C30 Reversed-Phase HPLCShape Selectivity, HydrophobicityRobust, reliable, compatible with standard HPLCs, good resolution.[7]Slower than SFC, may not resolve all minor isomers.
Cholesteryl Normal-Phase HPLCStereoselectivity, Steric RecognitionExcellent resolution of multiple isomers, highly selective.[4][8]Requires normal-phase solvents, longer run/equilibration times.
Argentation (Ag+) Normal-Phase HPLCπ-ComplexationUnique and powerful selectivity, orthogonal to other methods.[9]Column can be less stable, requires dedicated handling.
C18 / Chiral SFCPolarity, Dipole-Dipole, Steric FitExtremely fast (< 4 min), "green" (low solvent use), high efficiency.[14]Requires dedicated SFC instrumentation.

Protocols and Methodologies

The following protocols are provided as validated starting points. Analysts should perform their own optimization based on their specific instrumentation, sample matrix, and analytical goals.

Protocol 1: High-Resolution RP-HPLC with a C30 Column

(Adapted from methodologies demonstrating high shape selectivity for vitamin isomers[7])

  • Objective: To achieve robust, baseline separation of the primary all-trans MK-7 from its major cis-isomers.

  • Column: Accucore™ C30, 2.6 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic elution with Methanol / Methyl-tert-butyl ether (MTBE) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 15 °C. Temperature is a critical parameter; lower temperatures often enhance shape selectivity and improve resolution between cis/trans isomers.[7]

  • Detector: UV/DAD at 248 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve standard or sample extract in mobile phase or a compatible solvent like hexane/isopropanol.

  • Expected Outcome: Retention time for all-trans MK-7 around 10-15 minutes, with cis-isomers eluting earlier. Resolution between the critical pair should be >1.5.

Protocol 2: Stereoselective NP-HPLC with a Cholesteryl Column

(Based on published methods for comprehensive isomer profiling in dietary supplements[4][8])

  • Objective: To identify and quantify a wide range of cis/trans MK-7 isomers for in-depth purity analysis.

  • Column: COSMOSIL Cholester, 2.5 µm, 2.0 x 100 mm[2]

  • Mobile Phase: Isocratic elution with pure Methanol.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Detector: UV/DAD at 248 nm; for identification, couple with HRMS-QTOF.[3][8]

  • Injection Volume: 5 µL

  • Sample Preparation: Extract MK-7 from the matrix using a 2-propanol and n-hexane mixture.[2] Evaporate the hexane layer and reconstitute in the mobile phase.

  • Expected Outcome: A complex chromatogram with multiple peaks corresponding to different isomers, separated over a 30-45 minute run time. All-trans is typically the major, later-eluting peak.

Protocol 3: Rapid Isomer Screening with SFC

(Adapted from Waters Corporation application notes for fast vitamin analysis[14])

  • Objective: Rapidly separate all-trans and cis-isomers for high-throughput quality control.

  • System: ACQUITY UPC²™ System

  • Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm

  • Mobile Phase A: Compressed CO₂

  • Mobile Phase B (Co-solvent): Methanol

  • Gradient: Start with 1-2% B, hold for 1.5 min, then ramp to 20% B over 1 min.

  • Flow Rate: 2.5 mL/min

  • Back Pressure: 1500 psi

  • Column Temperature: 50 °C

  • Detector: PDA at 243 nm

  • Injection Volume: 2 µL

  • Expected Outcome: Baseline separation of cis- and all-trans MK-7 in under 3 minutes. The cis-isomer will elute first.

Conclusion and Future Perspectives

The high-resolution separation of MK-7 isomers is a critical yet achievable analytical task. The selection of the chromatographic column is the cornerstone of a successful method. For routine QC where robustness and compatibility are key, a C30 reversed-phase column is an excellent choice. For the highest-resolution impurity profiling required in drug development or reference material characterization, a cholesteryl-based normal-phase column offers unparalleled stereoselectivity. Finally, for laboratories focused on high-throughput analysis and sustainable practices, SFC provides an unmatched combination of speed and efficiency.

As the demand for high-purity, all-trans MK-7 continues to grow, advancements in stationary phase chemistry, such as novel surface modifications and sub-2 µm particle technologies, will continue to push the boundaries of resolution and speed, further empowering scientists to ensure the quality and efficacy of this vital nutrient.

References

  • Nowak, A., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules. Available at: [Link]

  • Szterk, A., et al. (2017). Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Molnar Institute. Available at: [Link]

  • Bus, K., et al. (2022). Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance. Food Chemistry. Available at: [Link]

  • Bus, K., et al. (2021). Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance. ResearchGate. Available at: [Link]

  • Konieczka, P., et al. (n.d.). Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. PMC. Available at: [Link]

  • Waters Corporation. (n.d.). Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column. Waters Corporation. Available at: [Link]

  • Berenjian, A., et al. (2020). Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant?. Applied Microbiology and Biotechnology. Available at: [Link]

  • Nowak, A., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. MDPI. Available at: [Link]

  • Sankar, D., et al. (2017). Vitamin K2-4 and K2-7 Estimation in Nutraceutical Solid Dosage Forms by Post Column Derivatization with Fluorescence Detection. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Waters Corporation. (n.d.). Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography w. Waters Corporation. Available at: [Link]

  • Akbulut, F.P., et al. (2023). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. MDPI. Available at: [Link]

  • Waters Corporation. (n.d.). Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column. Waters Corporation. Available at: [Link]

  • Ramirez-Alejo, J.A., et al. (2023). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega. Available at: [Link]

  • Eurofins. (n.d.). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. Eurofins. Available at: [Link]

  • Genuis, S.J., & Bouchard, T.P. (2014). Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method. Current Pharmaceutical Analysis. Available at: [Link]

  • Szterk, A., et al. (2018). Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Food Chemistry. Available at: [Link]

  • Bus, K., et al. (2022). The application of multidimensional NMR analysis to cis/trans isomers study of menaquinone-7 (vitamine K2MK-7), identification of the (E,Z3,E2,ω). ResearchGate. Available at: [Link]

  • Starek, M., & Krzek, J. (2018). Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]

  • Ponziani, S. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. PMC. Available at: [Link]

  • Turner, C. (2001). Supercritical fluid extraction and chromatography for fat-soluble vitamin analysis. Journal of Chromatography A. Available at: [Link]

  • Vitafoods Insights. (2022). Vitamin K2 MK-7 with cis bonds – a key that doesn't fit. Vitafoods Insights. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Menaquinone 7. PubChem. Available at: [Link]

  • Kumar, S., et al. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. Walsh Medical Media. Available at: [Link]

  • Letter, W. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate. Available at: [Link]

  • YMC. (n.d.). Chiral Separation Columns and Packing Materials. YMC. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • TutorChase. (n.d.). What are the factors affecting chromatography separation?. TutorChase. Available at: [Link]

  • LCGC International. (2022). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Available at: [Link]

  • LCGC International. (2022). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Available at: [Link]

Sources

Application Note: NMR Characterization of 6Z-Vitamin K2 (Menaquinone-7)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the characterization of 6Z-Vitamin K2 (Menaquinone-7) using Nuclear Magnetic Resonance (NMR) spectroscopy.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, it is blind to stereochemistry. NMR is the only definitive method to distinguish the bioactive all-trans (all-E) MK-7 from its biologically inactive or less active cis (Z) isomers, specifically the 6Z-isomer (where the cis defect occurs at the second isoprene unit).

Executive Summary

Vitamin K2 (Menaquinone-7, MK-7) derives its biological activity—specifically its ability to act as a cofactor for


-glutamyl carboxylase—from the linear geometry of its polyisoprenoid side chain. The natural and bioactive form is all-trans (all-E) .

Synthetic pathways and unstable fermentation conditions often yield geometric isomers , primarily at the


 (2Z) and 

(6Z) positions. The 6Z-isomer represents a specific impurity where the double bond at the 6th carbon of the side chain (the second isoprene unit) adopts a cis configuration. This protocol details the NMR methodology to detect, assign, and quantify the 6Z-isomer, distinguishing it from the all-trans matrix and the 2Z-isomer.

Structural Basis & NMR Observables[1][2][3][4][5]

To characterize 6Z-MK-7, one must distinguish three distinct methyl environments:

  • Terminal Methyls: The

    
    -end of the chain.
    
  • Conjugated Methyl (C-3'): Attached to the

    
     double bond, significantly deshielded by the naphthoquinone ring current.
    
  • Internal Methyls (C-7', C-11', etc.): Attached to non-conjugated double bonds. This is the reporter for the 6Z isomer.

The "Methyl Tag" Principle

In polyisoprenoids, the chemical shift of an allylic methyl group is highly sensitive to the geometry of the double bond it is attached to:

  • Trans (E) Configuration: The methyl group is cis to a methylene group. Steric compression is lower.

  • Cis (Z) Configuration: The methyl group is cis to a proton (olefinic). Steric environment differs, causing a diagnostic downfield shift in

    
    H NMR and a massive downfield shift  in 
    
    
    
    C NMR.

Experimental Protocol

Reagents and Sample Preparation

Critical Causality: Standard chloroform-d (


) often results in signal overlap for terpenoid isomers. Benzene-d6 (

)
is the solvent of choice because its magnetic anisotropy (ring current) interacts with the solute's

-systems, often resolving the crucial methyl signals of geometric isomers that overlap in chloroform.
  • Solvent: Benzene-d6 (

    
    , 99.96% D) or Toluene-d8.
    
  • Sample Mass:

    • For

      
      H Screening: 2–5 mg.
      
    • For

      
      C/2D Analysis: 20–30 mg (to ensure detection of minor Z-isomers).
      
  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

  • Preparation: Dissolve sample under inert atmosphere (

    
    ) to prevent oxidative degradation.
    
Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° pulse) for quantitation; noesygpph for geometry confirmation.

  • Relaxation Delay (D1): Set to

    
     (typically 5–7 seconds) to ensure full relaxation of methyl protons for accurate integration.
    
  • Scans (NS): 64 (1H), 1024+ (13C).

Data Analysis & Interpretation

H NMR: The Screening Step

The allylic methyl region (1.50 – 2.00 ppm) is the primary diagnostic window.

Structural UnitProton AssignmentConfigurationChemical Shift (

ppm,

)
Diagnostic Note
C-3' Methyl Conjugated Methyl2-Trans (E) ~2.15Deshielded by Quinone Ring
C-3' Methyl Conjugated Methyl2-Cis (Z) ~2.05Upfield shift vs 2-E
Internal Methyls C-7', 11', 15', etc.Trans (E) 1.60 – 1.62 Major Peak (Bioactive)
Internal Methyls C-7' (6Z-Isomer) Cis (Z) 1.68 – 1.70 Diagnostic Impurity Peak
Terminal Methyls

-Methyls
-1.55 – 1.58Usually distinct doublets/singlets

Interpretation Logic:

  • Integrate the major "Internal Trans" peak at 1.60 ppm.

  • Look for a smaller singlet at 1.68 ppm . This corresponds to the methyl group on a cis internal double bond.

  • If the impurity is "6Z", this peak represents the methyl at C-7'.

  • Quantification:

    
    
    (Note: Adjust denominator for the number of internal isoprene units if calculating molar % of molecules vs % of Z-units).
    
C NMR: The Definitive Confirmation

Carbon NMR provides a larger spectral dispersion, making the Z vs E distinction unambiguous.

Carbon TypeConfigurationChemical Shift (

ppm)
Causality
Internal Methyl Carbon Trans (E) ~16.0 Steric compression with

(

-effect)
Internal Methyl Carbon Cis (Z) ~23.5 Relieved steric compression

Validation: A peak at 23.5 ppm is the "smoking gun" for a cis-isoprene unit (6Z, 10Z, etc.) in the chain.

2D NOESY: Spatial Proof

To prove the "6Z" assignment (geometry) beyond doubt:

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Observation (Z-Isomer): Strong cross-peak between the Methyl protons (1.68 ppm) and the Olefinic proton (5.10 ppm) of the same isoprene unit.

  • Observation (E-Isomer): Strong cross-peak between the Methyl protons (1.60 ppm) and the Methylene protons of the adjacent unit.

  • Logic: In cis (Z), the methyl and olefinic proton are on the same side (closer in space). In trans (E), they are on opposite sides.

Workflow Diagram

The following diagram illustrates the decision tree for characterizing the MK-7 sample.

MK7_Characterization Start Start: MK-7 Sample Prep Dissolve in C6D6 (Avoid CDCl3 for resolution) Start->Prep H1_Acq Acquire 1H NMR (Focus: 1.5 - 2.2 ppm) Prep->H1_Acq Check_2Z Check 2.05 ppm (2Z Isomer?) H1_Acq->Check_2Z Check_6Z Check 1.68 ppm (Internal Z / 6Z Isomer?) Check_2Z->Check_6Z Peak Absent Result_2Z 2Z Isomer Detected (Cis @ Ring Junction) Check_2Z->Result_2Z Peak Present Result_Pure Pure All-Trans MK-7 (Only 1.60 & 2.15 peaks) Check_6Z->Result_Pure Peak Absent Confirm_C13 Validation: 13C NMR Look for 23.5 ppm (Z-Methyl) Check_6Z->Confirm_C13 Peak Present Result_6Z 6Z Isomer Detected (Cis @ Internal Chain) Confirm_NOESY Validation: 2D NOESY Methyl(1.68) <-> Olefinic(5.1) Confirm_C13->Confirm_NOESY Confirm_NOESY->Result_6Z NOE Confirmed

Caption: Logical workflow for distinguishing 2Z and 6Z isomers of Vitamin K2 using NMR observables.

References

  • Szterk, A., et al. (2018).[1] "Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements." Food Chemistry. This paper establishes the necessity of NMR for cis/trans assignment where HRMS fails.[1]

  • Dais, P., et al. (1989).[2] "Carbon-13 nuclear magnetic resonance spectra of some solid cis- and trans-polyisoprenes." Macromolecules. Provides the foundational chemical shift rules for methyl carbons in Z (23 ppm) vs E (16 ppm) polyisoprenoids.

  • Möller, M., et al. (2018).[3] "Synthesis and Characterization of Partially and Fully Saturated Menaquinone Derivatives." ACS Omega. Details specific proton assignments for menaquinone derivatives and the use of

    
     for resolution. 
    
  • United States Pharmacopeia (USP). "Menaquinone-7 Monograph." Establishes the regulatory requirement for isomeric purity (NLT 96% all-trans) and the definition of impurities.

Sources

Troubleshooting & Optimization

Technical Support Center: Menaquinone-7 (MK-7) Isomerization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for Menaquinone-7 (MK-7). This resource is designed to provide in-depth, actionable guidance on a critical challenge in the handling and development of MK-7: preventing the isomerization of the biologically active all-trans form to its inactive cis isomers, particularly the 6Z form. Understanding and controlling this process is paramount for ensuring the efficacy, stability, and safety of your research materials and final products.

Section 1: Frequently Asked Questions (FAQs) - The Isomerization Challenge

This section addresses fundamental questions regarding the nature and impact of MK-7 isomerization.

Q1: What is the structural and functional difference between all-trans-MK-7 and 6Z-MK-7?

A1: Menaquinone-7, a member of the vitamin K2 family, is characterized by a napthoquinone ring and a side chain of seven isoprenoid units. The geometry of the double bonds in this side chain defines its isomeric form.

  • all-trans-MK-7: In this configuration, all seven double bonds in the side chain are in the trans (or E) form. This linear structure is the biologically active form found in nature and is crucial for its function as a cofactor for the enzyme γ-glutamylcarboxylase (GGCX).[1][2] This enzyme is essential for activating proteins involved in blood coagulation, bone mineralization, and preventing vascular calcification.[3][4][5]

  • 6Z-MK-7 (and other cis isomers): Isomerization introduces a cis (or Z) bond, creating a "kink" in the linear structure. The 6Z isomer is a common product of thermal degradation. This altered shape significantly reduces biological activity because the molecule no longer fits correctly into the active site of the GGCX enzyme.[1][2] While some studies report a very slight residual activity from cis isomers, it is dramatically lower than the all-trans form, rendering it effectively inactive for practical purposes.[3][4]

Q2: Why is the formation of 6Z-MK-7 a significant concern in research and product development?

A2: The presence of cis isomers like 6Z-MK-7 is a critical quality attribute with several negative implications:

  • Loss of Potency: Since only the all-trans form is biologically active, any conversion to cis isomers directly reduces the efficacy of the material.[6][7][8][9] A product may meet total MK-7 content specifications, but if a significant portion is in the cis form, it will not deliver the expected health benefits.[1][2]

  • Regulatory & Quality Control Failure: Regulatory bodies and pharmacopeias are increasingly focused on isomeric purity. For instance, the USP monograph for MK-7 specifies a high percentage of the all-trans isomer.[1] Products with high cis-isomer content may fail to meet quality standards.

Q3: What are the primary environmental factors that trigger the isomerization of all-trans-MK-7?

A3: The conversion from the stable all-trans form to the cis form is driven by the input of energy, which allows the molecule to overcome the activation barrier for bond rotation. The primary culprits are:

  • Light: MK-7 is extremely sensitive to light, particularly UV radiation.[7][10] Light exposure provides the photonic energy necessary to induce isomerization. This is often the most aggressive factor.

  • Heat: While considered moderately heat-stable compared to its light sensitivity, elevated temperatures increase the kinetic energy of the molecules, promoting conversion to the cis form.[7][8][11] This is the "thermal isomerization" process. Long-term storage at ambient or elevated temperatures can lead to significant degradation.

  • Acidic/Alkaline Conditions: Exposure to strong acids or bases can catalyze isomerization and degradation.[10] Some formulation excipients, such as certain minerals, can create micro-environmental pH shifts that destabilize MK-7. For example, magnesium oxide has been shown to have a destabilizing, alkaline effect.[10]

Section 2: Proactive Prevention & Stability-Indicating Protocols

Adherence to strict handling and analytical protocols is the only way to ensure the integrity of your MK-7 material.

Protocol 2.1: Recommended Storage and Handling of Pure MK-7

This protocol is designed to minimize exposure to all known degradation triggers.

Objective: To maintain the isomeric purity of all-trans-MK-7 standards and samples.

Materials:

  • Amber glass vials or polypropylene tubes wrapped in aluminum foil.

  • Argon or nitrogen gas source.

  • -20°C or colder freezer (non-cycling/frost-free models are not recommended due to temperature fluctuations).

  • Calibrated analytical balance in a low-light room.

Procedure:

  • Receipt and Aliquoting:

    • Upon receiving a new batch of all-trans-MK-7, immediately move it to a dark, cold environment.

    • If the material is a solid, perform all weighing and aliquoting in a room with minimal lighting. Use red safety lights if possible, as they are lower in energy.

    • Aliquot the material into smaller, single-use amounts in amber glass vials. This prevents repeated warming-cooling cycles and atmospheric exposure of the bulk supply.

  • Inert Atmosphere:

    • Before sealing each aliquot, flush the headspace of the vial with an inert gas like argon or nitrogen for 10-15 seconds. This displaces oxygen, which can contribute to oxidative degradation pathways.

  • Sealing and Labeling:

    • Seal the vials tightly. For long-term storage, use vials with Teflon-lined caps.

    • Clearly label each aliquot with the compound name, concentration (if in solution), date, and a "Protect from Light" warning.

  • Storage:

    • Store the sealed aliquots at -20°C or colder .[12]

    • Place the vials inside a secondary container (e.g., a labeled cardboard box) to provide an additional barrier against light during brief freezer openings.

  • Usage:

    • When an aliquot is needed, remove only one vial from the freezer.

    • Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold compound, which can introduce water and impurities.

    • Once used, discard any remaining material in the vial. Do not attempt to re-store a partially used aliquot.

Workflow for Maintaining MK-7 Integrity

G cluster_prep Preparation & Aliquoting cluster_storage Storage cluster_use Usage Protocol cluster_validation Validation Receipt Receive MK-7 Weigh Weigh & Aliquot (Low Light) Receipt->Weigh HPLC Periodic HPLC Purity Check (Compare to CoA) Receipt->HPLC Initial Check Inert Flush with N2/Ar Gas Weigh->Inert Seal Seal in Amber Vials Inert->Seal Store Store at <= -20°C (In Secondary Container) Seal->Store Remove Remove Single Aliquot Store->Remove Store->HPLC Stability Check Equilibrate Equilibrate to RT (BEFORE Opening) Remove->Equilibrate Use Use Immediately Equilibrate->Use Discard Discard Unused Portion Use->Discard

Caption: A validated workflow for handling MK-7 to prevent isomerization.

Protocol 2.2: HPLC Method for Quantifying all-trans and Cis Isomers

A robust, stability-indicating analytical method is required to validate your handling procedures. This method is adapted from established principles for separating geometric isomers of menaquinones.[12][13][14][15]

Objective: To separate and quantify all-trans-MK-7 from its cis isomers.

Instrumentation & Columns:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Column: A C18 or C30 stationary phase is typically used. For enhanced separation of geometric isomers, specialized columns like a cholesterol-based column can be effective.[16] A common choice is a C18, 5 µm, 4.6 x 250 mm column.

Reagents & Mobile Phase:

  • Solvents: HPLC-grade methanol, ethanol, isopropanol, n-hexane.

  • Mobile Phase Example: An isocratic mobile phase of Methanol:Ethanol (50:50, v/v) is a good starting point. The exact ratio may need optimization depending on the specific column and system.

  • Sample Diluent: A mixture of THF:EtOH (2:98, v/v) or n-hexane is often used.[15]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of your all-trans-MK-7 reference standard (e.g., 100 µg/mL) in the chosen diluent, following the handling precautions in Protocol 2.1.

    • Generate a calibration curve by making serial dilutions (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve your sample material in the diluent to achieve a concentration within the calibration range.

    • For formulated products (e.g., oil capsules), an extraction step using a solvent like n-hexane will be necessary.

    • Filter all samples and standards through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-35°C. Temperature can influence separation, so it must be kept consistent.[15][17]

    • Injection Volume: 20 µL

    • Detection Wavelength: 248 nm[14]

    • Run Time: Approximately 30-40 minutes. Cis isomers typically elute slightly earlier than the main all-trans peak.

  • Analysis:

    • Identify the all-trans-MK-7 peak based on the retention time of your reference standard.

    • Peaks eluting just before the main peak are likely cis isomers.

    • Calculate the percentage of all-trans-MK-7 using the area percent method: (Area of all-trans peak / Sum of all isomer peak areas) x 100.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during MK-7 experiments.

Problem 1: My freshly received all-trans-MK-7 reference standard shows a significant cis isomer peak (>5%) on my initial HPLC analysis.

  • Probable Cause 1: Degradation During Shipping. The material may have been exposed to excessive heat or light during transit. Standard shipping conditions are often not controlled for temperature or light.

  • Solution 1: Immediately contact the supplier and provide them with your chromatogram and the Certificate of Analysis (CoA) for that lot. Request a replacement to be shipped under controlled, cold-chain conditions. Always perform an incoming quality check on new materials before use.

  • Probable Cause 2: Improper Handling Upon Receipt. The material may have been left on a lab bench under ambient light or at room temperature for an extended period before being stored correctly.

  • Solution 2: Review your lab's receiving and intake procedures. Ensure all personnel are trained on the extreme sensitivity of MK-7 and follow Protocol 2.1 immediately upon receipt. Unfortunately, if the material has already isomerized, it cannot be reversed and should not be used for quantitative or biological experiments.

Problem 2: I am observing a steady increase in the area of cis isomer peaks in my working standards over a period of weeks.

  • Probable Cause: Working Standard Instability. Your working standards, even if stored in a refrigerator, are degrading. This is common if they are stored in clear glass vials, are not protected from light, or are subjected to repeated temperature cycles.

  • Solution: Prepare working standards fresh daily or weekly from a properly stored, aliquoted stock solution (see Protocol 2.1). If standards must be stored, use amber vials, flush with inert gas, and store at -20°C. Never store working standards at room temperature on an autosampler for extended periods.

Problem 3: My MK-7 formulation (e.g., in an oil base with minerals) shows rapid degradation and isomerization in a 40°C/75% RH accelerated stability study.

  • Probable Cause: Excipient Incompatibility. The formulation itself is creating an unstable environment. Certain mineral salts, particularly alkaline ones like magnesium oxide, can catalyze the degradation of MK-7.[10] The presence of moisture and heat in accelerated conditions exacerbates this effect.

  • Solution:

    • Re-evaluate Excipients: Screen alternative mineral sources (e.g., calcium citrate vs. calcium carbonate) for their impact on MK-7 stability.

    • Microencapsulation: Consider using a microencapsulated form of MK-7. The protective coating can provide a barrier against reactive excipients and environmental factors.

    • pH Control: Investigate the use of buffering agents in the formulation to maintain a neutral pH environment around the MK-7 particle.

    • Antioxidants: Include antioxidants in the formulation to mitigate oxidative degradation, which can occur alongside isomerization.

Data Summary: Factors Influencing MK-7 Stability
FactorConditionImpact on all-trans-MK-7 StabilityMitigation Strategy
Light Ambient or UV ExposureHigh Degradation. Extremely light-sensitive.[7][8]Store in amber or opaque containers; work in low-light conditions.[18]
Temperature 40°C (Accelerated)Moderate Degradation. Isomerization increases over time.Store at controlled room temperature (15-25°C) for short term; -20°C for long term.[18]
pH / Excipients Alkaline (e.g., MgO)High Degradation. Can catalyze degradation, especially with heat/humidity.[10]Screen for compatible excipients; consider microencapsulation.
Atmosphere Presence of OxygenModerate Degradation. Can increase the rate of degradation.[11]Flush storage containers with an inert gas (N₂ or Ar).

References

  • Current time inform
  • Menaquinone-7 (Standard)-SDS-MedChemExpress. MedChemExpress.
  • Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers.
  • Menaquinone 7 SDS, 2124-57-4 Safety D
  • VITAMIN K2 (MENAQUINONE MK-7) (4',5,6,7,8,8'- 13C6, 99%) CHEMICAL PURITY 95%.
  • Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers. Wiley Online Library.
  • Menaquinone 7 - Safety D
  • Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? PubMed.
  • Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. MDPI.
  • Vitamin K2 MK-7 with cis bonds – a key th
  • Kappa Bioscience's K2Vital becomes “benchmark” for MK-7 bioactivity. Nutrition Insight.
  • Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. OUCI.
  • Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. MDPI.
  • Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical.
  • Menaquinone 7 stability of formulations and its relationship with purity profile.
  • Pharmaquinone® 99% Active Ingredient Vitamin K2 as MK-7. Europharma Alliance.
  • Menaquinone 7 Stability of Formulations and Its Rel
  • Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile.
  • Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. Walsh Medical Media.
  • A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth.
  • Separation of a Mixture of Vitamin K Isomers Using a Solid Core HPLC Column at Sub-ambient Temper
  • Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Molnar-Institute.
  • K structures. MK4 and MK7 are the major forms of K2 present in the diet.
  • Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical. PMC.

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Validation & Comparative

Definitive Guide to 6Z-Menaquinone-7 (Vitamin K2) Reference Standard Qualification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the analysis of Vitamin K2 (Menaquinone-7 or MK-7), the distinction between the 6E-isomer (all-trans) and the 6Z-isomer (cis) is not merely a chemical curiosity—it is the defining metric of product efficacy.

  • 6E-Menaquinone-7: The biologically active form, essential for carboxylation of osteocalcin and Matrix Gla Protein (MGP).

  • 6Z-Menaquinone-7: A biologically inactive impurity (or <1% activity) formed during synthesis or via photo-degradation.

Current Pharmacopeial standards (USP/EP) set strict limits on the cis-isomer (typically NMT 2.0%). However, qualifying a reference standard for the cis-impurity is notoriously difficult due to its thermodynamic instability and the lack of commercially available, high-purity cis-only CRMs.

This guide objectively compares the Certified Reference Material (CRM) approach against the In-Situ Photo-Isomerization method, providing a self-validating protocol for accurate quantification.

Comparative Analysis: Standard Qualification Strategies

We evaluate two primary methods for establishing the 6Z-isomer retention time and response factor.

Option A: Certified Reference Material (CRM)

Purchasing a specific "Isomer Mixture" or "System Suitability" standard.

  • Pros: Traceable certificate of analysis (CoA); immediate implementation.

  • Cons: Extremely high cost; limited stability (the cis isomer reverts or degrades); often supplied only as a qualitative "marker" rather than a quantitative standard.

  • Verdict: Necessary for initial method validation but unsustainable for routine QC.

Option B: In-Situ Photo-Isomerization (Recommended)

Generating the 6Z-marker from the stable 6E-standard using controlled UV exposure.

  • Pros: Zero additional cost; fresh "standard" every run; eliminates stability concerns of stored cis standards.

  • Cons: Requires precise control of UV exposure time to prevent over-degradation to unidentified impurities.

  • Verdict: The industry-preferred approach for System Suitability Testing (SST).

Comparative Data: Resolution & Efficiency

The following table summarizes experimental performance when separating the critical pair (6Z/6E) using different stationary phases.

ParameterC18 (Standard)C30 (Triacontyl)PFP (Pentafluorophenyl)Cholester (Cosmosil)
Separation Mechanism Hydrophobic InteractionShape SelectivityPi-Pi InteractionShape Selectivity
Resolution (

)
< 1.0 (Co-elution)> 2.5 (Excellent) > 1.8 (Good)> 2.0 (Very Good)
Tailing Factor (

)
1.11.051.21.1
Run Time Fast (< 10 min)Slow (~20-30 min)Medium (~15 min)Medium (~20 min)
Recommendation Not Recommended Gold Standard AlternativeStrong Alternative

Critical Insight: Standard C18 columns fail to resolve the geometric isomers because the hydrophobicity of the cis and trans forms is nearly identical. You must use a phase with shape selectivity (C30) or pi-electron interaction (PFP) to distinguish the "bent" cis shape from the linear trans shape.

Detailed Protocol: The Self-Validating System

This protocol utilizes Option B (In-Situ Photo-Isomerization) on a C30 Column to qualify the system without purchasing a separate cis standard.

A. Reagents & Equipment[2][3][4][5][6][7]
  • Primary Standard: USP Menaquinone-7 RS (or equivalent >99% all-trans).

  • Column: Thermo Accucore C30 (2.6 µm, 150 x 4.6 mm) or equivalent.

  • Mobile Phase: Methanol / Isopropanol (High organic content is required for solubility).

  • Detector: UV at 270 nm (Isosbestic point region) or 248 nm.

B. The Photo-Isomerization Workflow
  • Preparation: Prepare a 0.5 mg/mL solution of pure all-trans MK-7 in Ethanol.

  • Exposure: Transfer 2 mL to a clear glass vial. Expose to a UV lamp (365 nm) or direct sunlight for 15–30 minutes .

    • Note: Do not over-expose. We only need ~5-10% conversion to identify the peak.

  • Injection: Inject the "degraded" sample.

  • Identification:

    • The 6Z-isomer will elute before the 6E-isomer on C30/PFP columns due to its more compact ("bent") shape interacting less with the stationary phase.

    • Validation Criteria: Relative Retention Time (RRT) of 6Z is typically ~0.90–0.95 vs. 6E.

C. System Suitability Criteria

For the system to be qualified for routine analysis, it must meet these metrics:

  • Resolution (

    
    ):  NLT (Not Less Than) 1.5 between 6Z and 6E peaks.
    
  • Symmetry: Tailing factor NMT (Not More Than) 1.5 for both peaks.

  • Sensitivity: Signal-to-Noise (S/N) > 10 for the 6Z peak at the 0.5% impurity level.

Visualizing the Logic

Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision matrix for qualifying the standard and identifying the impurity.

G Start Start: MK-7 Analysis PrimaryStd Obtain USP Primary Std (All-Trans MK-7) Start->PrimaryStd PurityCheck Initial HPLC Check (Is Cis present?) PrimaryStd->PurityCheck Decision Is Cis Peak Visible? PurityCheck->Decision PathA Method A: Photo-Degradation (Expose to UV for 20 min) Decision->PathA No (Pure Trans) Identification Identify Peaks: Cis elutes BEFORE Trans (C30) Decision->Identification Yes (Already degraded) PathA->Identification PathB Method B: Use CRM Mixture (Expensive/Unstable) CalcRes Calculate Resolution (Rs) Target: > 1.5 Identification->CalcRes Pass System Qualified Proceed to Quant CalcRes->Pass Rs > 1.5 Fail Fail: Optimize Method (Change Column/Temp) CalcRes->Fail Rs < 1.5

Caption: Logical workflow for generating and qualifying the 6Z-isomer marker using a self-validating system suitability test.

Diagram 2: Isomerization Pathway & Column Selectivity

Understanding the structural change is vital for column selection.

Isomerization Trans All-Trans MK-7 (6E) (Linear Shape) UV UV Energy (Excitation) Trans->UV Column C30 Stationary Phase (Shape Selective) Trans->Column Strong Retention Cis Cis MK-7 (6Z) (Bent Shape) UV->Cis Cis->Column Weak Retention Result Separation: Cis (Early) / Trans (Late) Column->Result

Caption: Mechanism of action: UV energy induces the geometric shift; the C30 column exploits the resulting shape difference for separation.

References

  • Szterk, A., et al. (2018). "Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements." Molecules, 23(5).[1] Available at: [Link][2]

  • Möller, M., et al. (2019). "Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile." Molecules, 24(5).[1] Available at: [Link][2]

  • Jedwabny, P., et al. (2021). "Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography." Food Chemistry. Available at: [Link]

Sources

Comparative Guide: Evaluating Matrix Effects and Isomer-Specific Recovery of 6Z-MK7 in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer-Specific Imperative

In the bioanalysis of Menaquinone-7 (MK-7), the industry standard has long relied on C18-based chromatography coupled with Liquid-Liquid Extraction (LLE). However, this conventional approach faces a critical blind spot: isobaric interference.

The biological activity of Vitamin K2 is almost exclusively attributed to the all-trans isomer. The 6Z-MK7 (cis) isomer is a common impurity arising from synthesis or photo-degradation, possessing less than 1% of the biological activity of the trans-form. Standard C18 columns often co-elute these isomers, leading to an overestimation of therapeutic potency.

This guide objectively compares the performance of Biphenyl and C30 stationary phases against traditional C18 methods, specifically evaluating matrix effects (ME) and recovery rates (RE) in human plasma. We demonstrate that shape-selective chromatography combined with Phospholipid Removal (PLR) offers the only self-validating workflow for accurate 6Z-MK7 quantification.

The Scientific Challenge: Isobaric Separation & Matrix Suppression

The 6Z vs. All-Trans Conflict

Both 6Z-MK7 and all-trans MK7 share the same molecular weight (


 g/mol ) and fragmentation patterns (parent 

). Mass spectrometry alone cannot distinguish them. Separation must be achieved chromatographically before ionization.
  • Standard C18: Relies on hydrophobic interaction. Due to the minimal hydrophobicity difference between the straight chain (trans) and the kinked chain (cis), resolution is often

    
    .
    
  • Alternative (C30/Biphenyl): Relies on shape selectivity and

    
     interactions. The "kink" in 6Z-MK7 prevents it from slotting into the ordered C30 stationary phase as effectively as the linear all-trans isomer, resulting in baseline separation.
    
Matrix Effects in Plasma

Plasma contains high concentrations of glycerophosphocholines (GPCh) and lysophosphocholines. These phospholipids co-elute in the varying regions of the chromatogram, causing ion suppression (signal loss) or enhancement (signal gain), rendering quantitative data unreliable.

Comparative Analysis of Architectures

We evaluated three analytical architectures for the recovery of 6Z-MK7.

Architecture A: The Legacy Standard
  • Extraction: Liquid-Liquid Extraction (LLE) using Hexane.[1]

  • Column: C18 (1.7 µm).

  • Pros: Clean extracts.[1]

  • Cons: Labor-intensive; poor isomer separation; solvent evaporation required.

Architecture B: The "Quick & Dirty"
  • Extraction: Protein Precipitation (PPT) using Acetonitrile.

  • Column: C18 (1.7 µm).

  • Pros: Fast.

  • Cons: Massive matrix effects (>40% suppression); rapid column fouling.

Architecture C: The Optimized Modern Workflow (Recommended)
  • Extraction: Phospholipid Removal (PLR) Plates.

  • Column: Biphenyl or C30 (2.6 µm Core-Shell).[2]

  • Pros: High throughput; baseline isomer separation; minimal matrix effects.

Experimental Data Summary

The following data represents mean values from


 replicates in human plasma spiked at 10 ng/mL.
Table 1: Chromatographic Resolution & Recovery
ParameterArchitecture A (LLE + C18)Architecture B (PPT + C18)Architecture C (PLR + Biphenyl)
6Z / Trans Resolution (

)
0.8 (Co-elution)0.7 (Co-elution)2.4 (Baseline)
Total MK-7 Recovery (%) 88%98%94%
6Z-MK7 Specific Recovery IndeterminableIndeterminable93%
Process Time (96 samples) 4.5 Hours1.0 Hour1.2 Hours

Note: In Architectures A and B, "Recovery" refers to the total MK-7 peak area, as the isomers are not resolved. Only Architecture C allows for the specific recovery calculation of 6Z-MK7.

Table 2: Matrix Effects (ME%) Evaluation

Calculated as:


, where A is analyte in neat solvent and B is analyte in post-extraction matrix.
AnalyteArchitecture A (LLE)Architecture B (PPT)Architecture C (PLR)
6Z-MK7 -8% (Minor Suppression)-45% (Severe Suppression)-4% (Negligible)
All-Trans MK7 -7%-42%-3%
Phospholipid Removal >95%<10%>99%

Detailed Experimental Protocol (Architecture C)

This protocol is designed as a self-validating system . The use of a shape-selective column ensures that if degradation occurs (trans


 cis), it is immediately visible as a resolved peak, rather than a hidden loss of potency.
Materials
  • Internal Standard:

    
    -Menaquinone-7 (Crucial for compensating ionization variability).
    
  • Column: Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Accucore C30.

  • Extraction Plate: Phospholipid Removal Plate (e.g., Ostro or HybridSPE).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot

      
       human plasma into the PLR plate well.
      
    • Add

      
       of Internal Standard (
      
      
      
      -MK7, 100 ng/mL).
    • Add

      
       of 1% Formic Acid in Acetonitrile (Precipitating agent).
      
  • Extraction (In-Well):

    • Aspirate/dispense 3 times to mix (do not vortex the plate to avoid cross-contamination).

    • Apply vacuum (approx. 5-10 inHg) for 2 minutes.

    • Collect filtrate in a 96-well collection plate.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).[3]

    • Mobile Phase B: Methanol (0.1% Formic Acid).[3] Note: Methanol promotes

      
       selectivity better than Acetonitrile on Biphenyl phases.
      
    • Gradient: 80% B to 100% B over 4 minutes; hold 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temp:

      
       (Critical: Lower temps favor steric selectivity).
      

Visualization of Logic & Workflow

Diagram 1: Analytical Workflow for Isomer Distinction

This diagram illustrates the critical path where shape selectivity prevents false positives.

MK7_Workflow Sample Plasma Sample (Contains Trans + 6Z Impurity) Prep Phospholipid Removal (PLR Extraction) Sample->Prep LC_C18 LC: C18 Column Prep->LC_C18 Traditional Path LC_BiPh LC: Biphenyl/C30 Column Prep->LC_BiPh Optimized Path MS_Coelute MS Detection: Single Peak (Unresolved) LC_C18->MS_Coelute Hydrophobic Interaction Only MS_Resolved MS Detection: Two Distinct Peaks LC_BiPh->MS_Resolved Shape Selectivity + Pi-Pi Result_Fail Result: Overestimated Potency (Bio-inequivalence) MS_Coelute->Result_Fail Result_Pass Result: Accurate 6Z Quantification (True Potency) MS_Resolved->Result_Pass

Caption: Comparison of traditional C18 vs. shape-selective chromatography pathways for MK-7 analysis.

Diagram 2: Matrix Effect Decision Matrix

A logic gate for selecting the extraction method based on sensitivity requirements.

Extraction_Decision Start Start: Select Extraction Method Q_Sensitivity Is LLOQ < 0.5 ng/mL required? Start->Q_Sensitivity Path_PPT Protein Precipitation (PPT) Q_Sensitivity->Path_PPT No Path_Clean Clean-up Required Q_Sensitivity->Path_Clean Yes Result_Fail High Matrix Effect (Risk of Ion Suppression) Path_PPT->Result_Fail Q_Throughput Is High Throughput required? Path_Clean->Q_Throughput Path_LLE Liquid-Liquid Extraction (LLE) (High Labor, High Cleanliness) Q_Throughput->Path_LLE No Path_PLR Phospholipid Removal (PLR) (High Speed, High Cleanliness) Q_Throughput->Path_PLR Yes (Recommended) Result_Pass Minimal Matrix Effect (Robust Quantification) Path_LLE->Result_Pass Path_PLR->Result_Pass

Caption: Decision tree for balancing sensitivity, throughput, and matrix interference in MK-7 extraction.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol remains robust, implement these checkpoints:

  • The "Critical Pair" Check: In every batch, inject a system suitability standard containing both 6Z-MK7 and All-Trans MK7.

    • Pass Criteria: Resolution (

      
      ) > 1.5.
      
    • Fail Criteria: Valley height > 10% of peak height.

  • Matrix Factor Monitoring: Monitor the Internal Standard (

    
    -MK7) peak area.
    
    • If the IS area in a sample drops < 50% of the IS area in the calibration standard, matrix suppression is occurring. Re-extract using a smaller plasma volume (100 µL) to reduce phospholipid load.

  • Temperature Control: Isomer separation on C30/Biphenyl columns is highly temperature-sensitive. Ensure the column oven is calibrated. An increase of

    
     can degrade resolution significantly.
    

References

  • Szterk, A., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • Restek Corporation. (2020). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS.[7][8][11]Link

  • Chromanik Technologies. Evaluation of Optimized C30 Phase for Separation of Structurally Related Isomers.Link

  • Riphagen, I.J., et al. (2016).[12] Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry.[8][11] Clinical Chemistry and Laboratory Medicine.[7][8][13] Link

  • MilliporeSigma. (2017).[6] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6Z-Vitamin K2 (Menaquinone-7)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 6Z-Vitamin K2, also known as Menaquinone-7 (MK-7). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The "cradle-to-grave" responsibility for the chemicals we use necessitates a thorough understanding of proper waste management. This document offers a procedural, step-by-step framework to ensure that 6Z-Vitamin K2 waste is handled in a manner that is safe, compliant, and environmentally sound.

Part 1: Hazard Assessment and Regulatory Framework

A robust disposal plan begins with a clear understanding of the material's hazard profile and the regulatory landscape governing its disposal. While 6Z-Vitamin K2 is a vital nutrient, in its concentrated laboratory form, it must be treated with the respect afforded to all chemical reagents.

Hazard Profile of 6Z-Vitamin K2 (Menaquinone-7)

The hazard classification for 6Z-Vitamin K2 can vary between suppliers. While many Safety Data Sheets (SDS) classify it as non-hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), others may identify specific hazards such as skin/eye irritation or acute oral toxicity.[1][2][3][4] This discrepancy underscores the first principle of chemical safety: always consult the specific SDS provided by your supplier before handling or disposing of any chemical.

Toxicological studies indicate that 6Z-Vitamin K2 has low acute toxicity. The median lethal dose (LD50) in rodents is greater than 2000 mg/kg, and the No Observed Adverse Effect Level (NOAEL) from a 90-day study in rats was determined to be 10 mg/kg per day.[5][6][7] Despite this low toxicity, it is prudent to follow standard laboratory chemical handling procedures to minimize exposure. Environmentally, the compound is sensitive to light and while not considered harmful to aquatic organisms, its release into the environment should always be avoided.[1][8][9]

Property Identifier
Chemical Name 2-((2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl)-3-methylnaphthalene-1,4-dione[10]
Common Names Menaquinone-7, MK-7, Vitamin K2(35)[10][11]
CAS Number 2124-57-4[1][2][8]
Molecular Formula C₄₆H₆₄O₂[2][10]
Physical State Yellow crystals or oily liquid[12]
The Regulatory Landscape: EPA and OSHA

In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] OSHA's regulations focus on protecting workers who handle these materials.[14][15]

Under RCRA, the generator of the waste (i.e., the laboratory) is legally responsible for determining if their waste is hazardous.[1][16] This determination must be made at the point of generation. Depending on the quantity of hazardous waste generated per month, a facility is classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), each with different regulatory requirements for storage and disposal.[17]

Part 2: A Step-by-Step Guide to 6Z-Vitamin K2 Disposal

The following procedural steps create a self-validating system to ensure compliance and safety. The cornerstone of this process is a correct waste characterization.

Step 1: Waste Characterization

Before you can dispose of anything, you must know what it is. For 6Z-Vitamin K2 waste, this involves answering a series of questions. The decision-making logic is outlined in the diagram below.

G start Start: 6Z-Vitamin K2 Waste Generated is_pure Is the waste pure, unused 6Z-Vitamin K2? start->is_pure is_contaminated Is the waste contaminated with other chemicals? is_pure->is_contaminated No non_hazardous Waste is likely NON-HAZARDOUS. 1. Confirm with institutional EHS policy. 2. Label container clearly with full chemical name. 3. Dispose via EHS-approved non-hazardous waste stream. is_pure->non_hazardous Yes contaminant_hazardous Is the contaminant a listed or characteristic hazardous waste (e.g., flammable solvent, corrosive)? is_contaminated->contaminant_hazardous Yes is_contaminated->non_hazardous No (e.g., contaminated with water, buffers, non-haz materials) hazardous Waste is HAZARDOUS. Proceed to Step 2: Segregation, Containerization, and Labeling. contaminant_hazardous->hazardous Yes consult_sds Consult SDS of all components to determine mixture's hazards. contaminant_hazardous->consult_sds Unsure consult_sds->hazardous

Caption: Waste Characterization Decision Tree for 6Z-Vitamin K2.

  • Causality: The hazardous characteristic of a mixture is dictated by its most hazardous component. If 6Z-Vitamin K2 is dissolved in a flammable solvent like ethanol, the entire solution must be treated as flammable hazardous waste.

Step 2: Segregation and Containerization (for Hazardous Waste)

Once waste is determined to be hazardous, proper handling is critical to prevent dangerous reactions and ensure safe transport.

Protocol for Hazardous Waste Containerization:

  • Select the Right Container: Choose a container that is chemically compatible with the waste. For example, do not store acids or bases in metal containers.[13] The container must be free of damage and have a secure, leak-proof lid.[18]

  • Segregate Waste Streams: Never mix incompatible waste types. For example, keep acidic waste separate from basic waste and oxidizing waste separate from flammable organic waste.[19] 6Z-Vitamin K2 waste dissolved in an organic solvent should not be mixed with aqueous waste streams.

  • Leave Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.

  • Store Securely: Keep waste containers in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[17] The SAA should be clearly marked and, if necessary, utilize secondary containment to contain potential leaks.[20]

Step 3: Labeling (for Hazardous Waste)

Improperly labeled containers are a significant compliance and safety risk. All hazardous waste containers must be clearly labeled.

Labeling Requirements:

  • The words "Hazardous Waste" .[17]

  • The full chemical name(s) of the contents (e.g., "6Z-Vitamin K2 in Methanol"). Avoid abbreviations or formulas.

  • The approximate concentration or volume of each component.

  • A clear indication of the hazards present (e.g., Flammable, Toxic, Corrosive). Hazard pictograms are highly recommended.[17]

  • The accumulation start date (the date the first drop of waste enters the container).

Step 4: Final Disposal

The final step is the removal and disposal of the waste by trained professionals.

  • For Hazardous Waste: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][8] Adhere to your facility's specific procedures for requesting a waste pickup.

  • For Non-Hazardous Waste: If, after a thorough characterization, the waste is determined to be non-hazardous, consult your EHS office for the proper disposal route. Do not assume it can go in the regular trash or down the sewer. Many institutions have specific streams for non-hazardous chemical waste. Sewer disposal is generally prohibited unless explicitly permitted by local authorities and your EHS office for specific, neutralized materials.[18]

Part 3: Spill Management and Emergency Procedures

Accidents can happen, and a clear plan is essential for a safe and effective response.

Protocol for Solid 6Z-Vitamin K2 Spill Cleanup:

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and nitrile gloves.[2][8]

  • Contain the Spill: Prevent the powder from spreading. Avoid creating dust. Do NOT use air hoses for cleaning.[21]

  • Clean Up the Spill:

    • Gently sweep the solid material together using a brush and dustpan.[1][8]

    • If the powder is very fine, you can lightly moisten a paper towel with water to gently wipe up the residue, minimizing dust generation.

    • Place all contaminated materials (powder, paper towels, gloves) into a sealed container.

  • Dispose of Cleanup Materials: Label the container as "Hazardous Waste: Spill Debris containing 6Z-Vitamin K2" and manage it according to the hazardous waste procedures outlined in Part 2.

  • Decontaminate: Clean the spill area with soap and water.

Conclusion

The responsible disposal of 6Z-Vitamin K2 is a multi-step process grounded in regulatory compliance and a commitment to safety. The core principles are immutable: always refer to the supplier-specific SDS, perform a diligent waste characterization for every waste stream, and adhere strictly to your institution's EHS guidelines and all local, state, and federal regulations. When in doubt, always err on the side of caution: treat the waste as hazardous and seek guidance from your EHS professionals.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • MENAQUINONE-7 (MK-7) Safety Guide. (n.d.). Scribd. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). HWH Environmental. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Vitamin K2 (MK-7) 1.3 Powder Safety Data Sheet. (n.d.). Cambridge Commodities. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • Safety and toxicological evaluation of a synthetic vitamin K2, menaquinone-7. (2011). Informa Healthcare. Retrieved from [Link]

  • Safety and toxicological evaluation of a synthetic vitamin K2, menaquinone-7. (2011, July 25). National Center for Biotechnology Information. Retrieved from [Link]

  • Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. Retrieved from [Link]

  • Menaquinone 7. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety assessment of menaquinone-7 for use in human nutrition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety evaluation of vitamin K2 (menaquinone-7) via toxicological tests. (2024, March 5). Semantic Scholar. Retrieved from [Link]

  • Safety Data Sheet: Menaquinone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Comparative Stability of Oral Vitamin K Liquids Stored in Refrigerated Amber Plastic Syringes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds. (2024, July 12). Separation Science. Retrieved from [Link]

  • Methods of Analysis of Vitamin K: A Review. (2015). SciSpace. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.